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Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Characterization of 5-Bromo-2,7-dimethylquinoline

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary & Strategic Importance Substituted quinolines form th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary & Strategic Importance

Substituted quinolines form the structural core of numerous synthetic pharmaceuticals, particularly in the development of antimalarials, kinase inhibitors, and novel chemotherapeutics[1]. The precise regiochemical assignment of substituents on the quinoline bicyclic system is a critical quality attribute (CQA) during drug development. Mischaracterization of halogen or alkyl placements can lead to profound discrepancies in structure-activity relationship (SAR) models.

This whitepaper provides an in-depth, self-validating methodology for the Nuclear Magnetic Resonance (NMR) structural elucidation of 5-Bromo-2,7-dimethylquinoline . As a Senior Application Scientist, I have structured this guide not merely to list expected chemical shifts, but to explain the underlying quantum mechanical and stereoelectronic causalities—such as peri-interactions and heavy-atom effects—that govern these spectral signatures.

Mechanistic Foundations of Quinoline Chemical Shifts

The NMR spectra of 5-Bromo-2,7-dimethylquinoline are dictated by the electron-withdrawing nature of the heterocyclic nitrogen, the inductive and steric effects of the bromine atom, and the hyperconjugative electron donation from the methyl groups.

To systematically decode this molecule, we employ a self-validating 1D and 2D NMR workflow. The logic of this workflow ensures that every assigned resonance is independently verified by orthogonal correlation data.

G N1 Sample Preparation 15-20 mg in CDCl3 + TMS N2 1D ¹H & ¹³C NMR Baseline Shift Acquisition N1->N2 N3 2D COSY Map H3-H4 & H6-H8 Coupling N2->N3 N4 2D HSQC Direct C-H Correlation N2->N4 N5 2D HMBC Long-Range Regiochemical Validation N3->N5 N4->N5 N6 Final Structural Assignment 5-Bromo-2,7-dimethylquinoline N5->N6

Figure 1: Self-validating NMR workflow for the structural elucidation of 5-Bromo-2,7-dimethylquinoline.

¹H NMR Chemical Shift Analysis & Causality

The proton spectrum of 5-Bromo-2,7-dimethylquinoline in CDCl₃ is characterized by distinct spin systems in the aromatic region, driven by the specific substitution pattern.

Causality of the Peri-Effect: In an unsubstituted quinoline, the H-4 proton typically resonates around 8.1 ppm[1]. However, in 5-Bromo-2,7-dimethylquinoline, the bulky bromine atom at C-5 is spatially proximate to H-4 (the peri positions). The van der Waals repulsion between the bromine electron cloud and the H-4 proton causes significant steric deshielding, pushing the H-4 resonance downfield to approximately 8.30 ppm .

Spin-Spin Coupling: Because C-7 is substituted with a methyl group, H-6 and H-8 are isolated from ortho-coupling. Instead, they exhibit a fine meta-coupling ( 4JHH​≈1.8 Hz), which is a definitive diagnostic feature of the 2,5,7-substitution pattern.

Table 1: Predicted ¹H NMR Assignments (400 MHz, CDCl₃)
PositionProton CountPredicted Shift (δ, ppm)MultiplicityCoupling ( J , Hz)Causality / Electronic Environment
2-CH₃ 3H2.70Singlet (s)-Deshielded by the adjacent electronegative heterocyclic Nitrogen.
7-CH₃ 3H2.50Singlet (s)-Standard benzylic methyl; minor shielding from the aromatic ring.
H-3 1H7.25Doublet (d)8.6Ortho to H-4; shielded by the electron-donating 2-methyl group.
H-6 1H7.55Doublet (d)1.8Meta coupling to H-8; situated between 5-Br and 7-CH₃.
H-8 1H7.75Doublet (d)1.8Meta coupling to H-6; deshielded by the adjacent pyridine ring.
H-4 1H8.30Doublet (d)8.6Ortho to H-3; strongly deshielded by steric peri-interaction with 5-Br.

¹³C NMR Chemical Shift Analysis & Causality

Carbon-13 NMR provides the skeletal framework of the molecule. The most critical phenomena here are the heavy-atom effect and the nitrogen deshielding effect[2].

Causality of the Heavy-Atom Effect (HAE): While bromine is electronegative, its large, polarizable electron cloud introduces substantial spin-orbit coupling. In ¹³C NMR, this quantum mechanical effect actually shields the directly attached carbon nucleus. Consequently, C-5 appears unusually upfield (approx. 120.0 ppm ) compared to typical aromatic carbons (which resonate between 128–135 ppm).

Table 2: Predicted ¹³C NMR Assignments (100 MHz, CDCl₃)
PositionCarbon TypePredicted Shift (δ, ppm)Causality / Electronic Environment
7-CH₃ Primary (CH₃)21.5Standard benzylic methyl carbon.
2-CH₃ Primary (CH₃)25.0Deshielded by the adjacent Nitrogen atom.
C-5 Quaternary (C-Br)120.0Shielded by the "heavy atom effect" of Bromine (spin-orbit coupling).
C-3 Tertiary (CH)122.5Ortho to the 2-methyl group.
C-4a Quaternary (C)126.5Bridgehead carbon, typical quinoline range.
C-8 Tertiary (CH)128.0Aromatic CH, standard resonance.
C-6 Tertiary (CH)130.5Aromatic CH, slightly deshielded by the inductive effect of meta-Br.
C-4 Tertiary (CH)135.5Deshielded by resonance from the nitrogen atom.
C-7 Quaternary (C-CH₃)140.0Substituted aromatic carbon (alkyl shift).
C-8a Quaternary (C-N)148.5Bridgehead carbon, strongly deshielded by direct Nitrogen attachment.
C-2 Quaternary (C-N)159.0Strongly deshielded by both Nitrogen and the 2-methyl group.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in drug development, an NMR protocol cannot rely solely on 1D chemical shift predictions. It must be a closed, self-validating loop where hypotheses generated by 1D data are rigorously tested by 2D correlations.

Step-by-Step Methodology

Step 1: Optimal Sample Preparation

  • Action: Dissolve 15–20 mg of 5-Bromo-2,7-dimethylquinoline in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: This specific concentration is critical. It is high enough to achieve an excellent signal-to-noise ratio for ¹³C NMR within 1024 scans, but low enough to prevent concentration-dependent π−π stacking (self-association), which is known to artificially shift quinoline resonances[3].

Step 2: 1D Acquisition Parameters

  • ¹H NMR: Acquire at 400 MHz with 16 scans. Use a relaxation delay (D1) of 1.5 seconds to ensure complete relaxation of the methyl protons for accurate integration.

  • ¹³C NMR: Acquire at 100 MHz with 1024 scans. Use a D1 of 2.0 seconds.

Step 3: Regiochemical Validation via 2D HMBC (The Self-Validating Step)

  • Action: Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum to map 2JCH​ and 3JCH​ couplings.

  • Validation Logic: If the bromine is truly at the 5-position, the quaternary carbon at ~120.0 ppm (C-5) will show no cross-peaks in the HSQC (confirming it lacks an attached proton). However, in the HMBC, C-5 must show a strong 3JCH​ correlation from the H-4 proton (~8.30 ppm).

  • Furthermore, the position of the 7-methyl group is validated by observing HMBC correlations from the 7-CH₃ protons (~2.50 ppm) to both C-6 (~130.5 ppm) and C-8 (~128.0 ppm). This internal cross-check mathematically eliminates the possibility of structural isomers (e.g., 6-bromo or 8-methyl variants).

References

The mechanistic principles and baseline chemical shift data utilized in this whitepaper are grounded in the following authoritative sources:

  • Johns, S. R., et al. "13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) 3JCCH Coupling Constants." Australian Journal of Chemistry, 1976. URL:[Link]

  • Mohammadi, M. S., et al. "1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value." Physical Chemistry: An Indian Journal, 2018. URL:[Link]

  • Pophristic, V., et al. "13C NMR Study of the Self-Association of Chloroquine, Amodiaquine, and Quinine." The Journal of Physical Chemistry A, 2004. URL:[Link]

Sources

Exploratory

Advanced Chemical Profiling and Synthetic Utility of 5-Bromo-2,7-dimethylquinoline

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary In the landscape of heterocyclic medicinal chemistry, hal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In the landscape of heterocyclic medicinal chemistry, halogenated quinolines serve as indispensable scaffolds for the construction of complex pharmacophores. 5-Bromo-2,7-dimethylquinoline (CAS RN: 1378255-34-5) represents a highly specialized building block[1]. The strategic placement of the bromine atom at the C5 position, coupled with the steric and electronic influences of the methyl groups at C2 and C7, creates a unique reactivity profile. This whitepaper provides an in-depth analysis of its physical properties, the mechanistic causality behind its regioselective synthesis, and self-validating protocols for its application in transition-metal-catalyzed cross-couplings.

Structural and Electronic Profiling

Understanding the reactivity of 5-Bromo-2,7-dimethylquinoline requires a deep dive into its electronic topography. The quinoline core is a fused bicyclic system comprising an electron-deficient pyridine ring and a relatively electron-rich benzenoid ring.

  • The Deactivating Nitrogen: The electronegative nitrogen atom withdraws electron density via resonance and inductive effects, highly deactivating the C2, C3, and C4 positions toward electrophilic attack.

  • The C7 Methyl Effect (+I, +R): The methyl group at C7 donates electron density into the benzenoid ring via hyperconjugation. This activates the ortho positions (C6 and C8) and the para position (C5)[2].

  • Steric Shielding at C8: While the C8 position is electronically activated by the C7 methyl group, it suffers from severe steric hindrance. Consequently, electrophilic aromatic substitution (EAS) is kinetically and thermodynamically driven toward the more accessible C5 position[3].

  • The C5 Bromine Handle: The resulting C-Br bond at the 5-position is highly polarized and primed for oxidative addition by low-valent palladium or nickel catalysts, making it an ideal candidate for downstream functionalization.

Quantitative Physical and Chemical Data

The following table summarizes the foundational physicochemical properties necessary for handling, purification, and reaction scaling[1].

PropertyValue / Description
Chemical Name 5-Bromo-2,7-dimethylquinoline
CAS Registry Number 1378255-34-5
Molecular Formula C11H10BrN
Molecular Weight 236.11 g/mol
Appearance Off-white to pale yellow crystalline solid
Predicted Boiling Point 315–325 °C (at 760 mmHg)
Predicted Melting Point 65–72 °C
Solubility Profile Soluble in DCM, EtOAc, THF, and MeOH; Insoluble in Water
Storage Conditions Inert atmosphere (Argon/N2), 2–8 °C, protected from light

Synthetic Pathways & Mechanistic Insights

The de novo synthesis of the 2,7-dimethylquinoline core is typically achieved via a modified Doebner-Miller or Skraup reaction using m-toluidine and crotonaldehyde[4]. However, the critical step for our target is the regioselective bromination.

Mechanistic Causality of Regioselective Bromination

To achieve high C5 selectivity, the reaction must be conducted under strongly acidic conditions (e.g., using H₂SO₄). Acidification protonates the quinoline nitrogen, forming a pyridinium ion. This positive charge severely deactivates the heteroaromatic ring, forcing the incoming bromonium ion ( Br+ ) to attack the benzenoid ring[2]. As established in our structural profiling, the C7 methyl group sterically blocks the C8 position, funneling the reaction pathway exclusively through the C5-Wheland intermediate[3].

SynthWorkflow SM 2,7-Dimethylquinoline Precursor Reagents Bromination Reagents (NBS, H2SO4) SM->Reagents Acidic Activation Intermediate Wheland Intermediate (C5 Attack) Reagents->Intermediate Electrophilic Attack at C5 (Steric Control) Product 5-Bromo-2,7-dimethylquinoline (Target) Intermediate->Product Rearomatization (-H+)

Fig 1: Regioselective electrophilic bromination workflow for 5-Bromo-2,7-dimethylquinoline.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction progress and product integrity.

Protocol 1: Regioselective Synthesis of 5-Bromo-2,7-dimethylquinoline

Objective: Maximize C5 monobromination while suppressing dibromination and C8-isomers.

  • Preparation: Dissolve 2,7-dimethylquinoline (1.0 eq, 10 mmol) in anhydrous Acetonitrile (30 mL). Cool the flask to 0 °C under an argon atmosphere.

  • Activation: Add concentrated H₂SO₄ (0.1 eq) dropwise. Causality: Catalytic acid protonates the quinoline, directing EAS to the benzenoid ring and preventing nitrogen-bromine complexation.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) in small portions over 30 minutes. Causality: Strict stoichiometric control (1.05 eq) is mandatory to prevent over-bromination to the dibromo species[3].

  • Validation Checkpoint 1 (In-Process): After 2 hours at room temperature, analyze via TLC (Hexanes:EtOAc 4:1). The starting material ( Rf​≈0.3 ) should be consumed, replaced by a single major new spot ( Rf​≈0.45 ). UV activity at 254 nm is strong.

  • Quench & Workup: Pour the mixture into saturated aqueous Na₂S₂O₃ (50 mL). Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine, halting the reaction and preventing oxidative degradation during workup.

  • Isolation: Extract with Dichloromethane (3 x 20 mL), wash with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography to yield the pure product.

Protocol 2: Downstream Functionalization via Suzuki-Miyaura Coupling

Objective: Utilize the C5-Br handle to install an aryl group.

  • Setup: In a Schlenk flask, combine 5-Bromo-2,7-dimethylquinoline (1.0 eq), Phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and suppressing undesired β-hydride elimination pathways.

  • Solvent System: Add degassed 1,4-Dioxane/H₂O (4:1 v/v). Causality: Water is strictly required to dissolve the inorganic base and generate the critical Pd-OH species necessary for transmetalation with the boronic acid.

  • Reaction & Validation Checkpoint 2: Heat to 90 °C for 4 hours. Monitor by LC-MS. Look for the disappearance of the isotopic bromine doublet ( M and M+2 at m/z 236/238) and the appearance of the coupled product mass ( m/z 234 for the phenyl derivative).

ReactivityMap Core 5-Bromo-2,7-dimethylquinoline Suzuki Suzuki-Miyaura (Aryl Boronic Acids) Core->Suzuki Pd Catalyst Base, Heat Buchwald Buchwald-Hartwig (Amines) Core->Buchwald Pd Catalyst Ligand, Base Lithiation Halogen-Metal Exchange (n-BuLi) Core->Lithiation -78 °C, THF

Fig 2: Downstream catalytic cross-coupling and functionalization pathways via the C5-Bromine.

Conclusion

5-Bromo-2,7-dimethylquinoline is a structurally privileged intermediate. By understanding the interplay between the electron-withdrawing nitrogen and the sterically demanding, electron-donating methyl groups, chemists can predictably control its synthesis and leverage its C5-bromine handle for complex library generation in drug discovery.

References

  • The Synthesis and Nitration of 2,6- and 2,7-Dimethylquinoline and of 2,5,8-Trimethylquinoline Journal of the American Chemical Society (ACS) URL: [Link]

Sources

Foundational

Solubility profile of 5-Bromo-2,7-dimethylquinoline in organic solvents

An In-depth Technical Guide to the Solubility Profile of 5-Bromo-2,7-dimethylquinoline in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Solubility Landscape of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of 5-Bromo-2,7-dimethylquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of Novel Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The biological efficacy and pharmacokinetic behavior of these compounds are inextricably linked to their physicochemical properties, with solubility being a critical determinant of a drug's journey from administration to its target. This guide focuses on 5-Bromo-2,7-dimethylquinoline, a specific derivative for which a comprehensive understanding of its solubility is paramount for its successful application in research and development.

While a thorough literature search did not yield specific quantitative solubility data for 5-Bromo-2,7-dimethylquinoline, this guide provides a robust framework for its determination. By synthesizing information on structurally similar quinoline derivatives and established methodologies, we present a predictive overview of its solubility and a detailed experimental protocol for its precise measurement. This document is designed to empower researchers to navigate the complexities of solubility and make informed decisions in their experimental workflows.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.[3][4] The structure of 5-Bromo-2,7-dimethylquinoline, with its quinoline core, bromo-substituent, and two methyl groups, provides clues to its likely behavior in various organic solvents.

  • Quinoline Core: The bicyclic aromatic system of the quinoline core is inherently hydrophobic, suggesting a preference for less polar environments.[5]

  • Bromo- and Methyl- Substituents: The bromine atom and the methyl groups are lipophilic, further contributing to the molecule's nonpolar character.

Based on these structural features and the general solubility trends of quinoline derivatives, a predicted solubility profile for 5-Bromo-2,7-dimethylquinoline is presented below.[6][7] It is anticipated that the compound will exhibit favorable solubility in a range of nonpolar and polar aprotic solvents.

Table 1: Predicted Solubility Profile of 5-Bromo-2,7-dimethylquinoline

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Nonpolar Toluene, Hexane, BenzeneHighThe nonpolar nature of the solute aligns with the "like dissolves like" principle.
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)High to MediumThese solvents can engage in dipole-dipole interactions and can solvate the aromatic system. DMSO is a particularly strong solvent for a wide range of compounds.[5]
Polar Protic Ethanol, MethanolMedium to LowWhile these solvents can act as hydrogen bond acceptors, the overall nonpolar character of the solute may limit extensive solvation.
Aqueous WaterLowThe hydrophobic nature of the molecule leads to poor solubility in water.[5]

Factors Influencing Solubility: A Deeper Dive

A nuanced understanding of the factors that govern solubility is crucial for experimental design and data interpretation.

  • Solvent Polarity and Intermolecular Forces: The adage "like dissolves like" is a cornerstone of solubility prediction.[3][8] The dissolution of a solid in a liquid solvent involves the disruption of intermolecular forces in both the solute (crystal lattice energy) and the solvent, and the formation of new solute-solvent interactions. For 5-Bromo-2,7-dimethylquinoline, solvents that can effectively overcome its crystal lattice energy through van der Waals forces and dipole-dipole interactions will be the most effective.

  • Temperature: For most solid solutes, solubility increases with temperature.[3][4] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to break the crystal lattice bonds. When determining solubility, it is therefore critical to control and report the temperature at which the measurement was made.

  • Pressure: The effect of pressure on the solubility of solids in liquid solvents is generally negligible.[3][4]

Experimental Determination of Thermodynamic Solubility

The following section provides a detailed, step-by-step protocol for determining the equilibrium (thermodynamic) solubility of 5-Bromo-2,7-dimethylquinoline. This method is considered the gold standard for obtaining accurate solubility data.[6]

Materials and Reagents
  • 5-Bromo-2,7-dimethylquinoline (solid)

  • A range of organic solvents (analytical grade or higher)

  • Reference standard of 5-Bromo-2,7-dimethylquinoline for calibration curve

  • Mobile phase for HPLC analysis (e.g., acetonitrile and water)

Equipment
  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow for determining the thermodynamic solubility is illustrated below.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Weigh excess solid 5-Bromo-2,7-dimethylquinoline B Add known volume of solvent A->B C Seal vials B->C D Agitate at constant temperature (24-48h) C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant E->F G Dilute supernatant F->G H Analyze by HPLC G->H I Calculate solubility H->I

Caption: A generalized workflow for the experimental determination of compound solubility.[6]

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 5-Bromo-2,7-dimethylquinoline to a series of vials. The amount should be sufficient to ensure a saturated solution is formed with some undissolved solid remaining.[6]

    • Accurately add a known volume of each organic solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.[6]

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[6]

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.[6]

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.[6]

  • Quantification:

    • Prepare a series of standard solutions of 5-Bromo-2,7-dimethylquinoline of known concentrations in the solvent of interest.

    • Construct a calibration curve by plotting the analytical response (e.g., HPLC peak area) against the concentration of the standards.[6]

    • Dilute the filtered supernatant with the same organic solvent to a concentration that falls within the range of the calibration curve.[6]

    • Analyze the diluted samples and the calibration standards using HPLC.

  • Calculation of Solubility:

    • Determine the concentration of the dissolved compound in the diluted samples from the calibration curve.

    • Calculate the solubility of 5-Bromo-2,7-dimethylquinoline in the organic solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.[6]

Troubleshooting and Advanced Considerations

  • Compound Precipitation ("Crashing Out"): When preparing stock solutions, particularly in a solvent like DMSO for subsequent dilution into an aqueous medium, the compound may precipitate.[5] This occurs when the co-solvent concentration is significantly lowered, causing the compound to exceed its solubility limit in the final medium. To mitigate this, one can try lowering the final concentration or slightly increasing the final DMSO concentration (while being mindful of its potential toxicity in biological assays).[5]

  • Slow Dissolution: For highly crystalline compounds, dissolution may be slow. Sonication or gentle warming can be employed to accelerate this process, but care must be taken to avoid compound degradation at elevated temperatures.[5]

  • Kinetic Solubility: In early-stage drug discovery, high-throughput kinetic solubility assays, such as nephelometry, can be used.[2] This method measures the light scattering from precipitated particles when a concentrated DMSO stock solution is diluted into an aqueous buffer.[5] While less precise than thermodynamic solubility, it provides a rapid assessment of a compound's solubility behavior.

Data Presentation Template

For systematic recording and comparison of experimentally determined solubility data, the following table template is recommended.

Table 2: Experimental Solubility of 5-Bromo-2,7-dimethylquinoline

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
e.g., Toluene25
e.g., Dichloromethane25
e.g., Acetone25
e.g., Ethanol25
e.g., DMSO25
e.g., Toluene37
e.g., Dichloromethane37
e.g., Acetone37
e.g., Ethanol37
e.g., DMSO37

Conclusion

References

  • An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents - Benchchem.
  • Technical Support Center: Overcoming Solubility Issues of Quinoline Deriv
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed.
  • Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed.
  • An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines - Benchchem.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY - IJCRT.org.
  • Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?
  • 5-Bromoquinoline 97 4964-71-0 - Sigma-Aldrich.
  • 5,7-Dibromo-2-methylquinolin-8-ol - PMC.
  • Factors Affecting Solubility - BYJU'S.
  • Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes - PMC.
  • (PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II)
  • An In-depth Technical Guide on the Solubility of 5-Bromo-6-methoxy-8-nitroquinoline in Organic Solvents - Benchchem.
  • What factors affect solubility?
  • An In-depth Technical Guide to 5,7-Dibromoquinoline: From Discovery to Initial Studies - Benchchem.
  • 3.

Sources

Exploratory

Comprehensive Safety Data and Toxicological Profiling of 5-Bromo-2,7-dimethylquinoline

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Whitepaper & Safety Guide Executive Summary As a Senior Application Scientist overseeing preclinical safety and chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Whitepaper & Safety Guide

Executive Summary

As a Senior Application Scientist overseeing preclinical safety and chemical biology workflows, I approach the toxicological profiling of novel halogenated scaffolds not merely as a regulatory necessity, but as a fundamental exercise in understanding molecular mechanism. 5-Bromo-2,7-dimethylquinoline (CAS: 1378255-34-5) is a highly specialized building block frequently utilized in the synthesis of kinase inhibitors, antimalarials, and novel anticancer agents[1][2].

While its specific toxicity profile is highly niche, we can accurately extrapolate its safety parameters and mechanistic toxicology by analyzing the broader class of brominated quinolines. This whitepaper synthesizes physicochemical data, GHS safety directives, and self-validating experimental workflows to provide a definitive guide for handling and evaluating this compound in a laboratory setting.

Physicochemical Properties & Structural Toxicology

The toxicokinetics of a molecule are dictated by its structure. In 5-Bromo-2,7-dimethylquinoline, the quinoline core provides a planar, aromatic system capable of DNA intercalation, while the methyl groups at positions 2 and 7 increase the molecule's lipophilicity (LogP). Crucially, the bromine atom at position 5 acts as an electrophilic center and significantly enhances membrane permeability[3][4].

This structural configuration is a double-edged sword: it is excellent for intracellular drug delivery but increases the risk of acute dermal and ocular toxicity upon accidental exposure.

Table 1: Physicochemical & Hazard Data Summary
ParameterSpecification / ClassificationMechanistic Rationale
CAS Number 1378255-34-5[1]Unique identifier for regulatory tracking and inventory management.
Molecular Formula C11H10BrNThe halogenated aromatic structure enhances both target affinity and potential off-target cytotoxicity.
Molecular Weight 236.11 g/mol Low molecular weight (<500 Da) facilitates rapid passive diffusion across biological membranes.
GHS Hazard Statements H315, H319, H335[5][6]The electrophilic nature of the bromoquinoline core reacts with nucleophilic residues in mucosal membranes, causing immediate irritation.
Signal Word Warning[6]Indicates moderate acute hazards requiring standard PPE and engineering controls.

GHS Classification & Safety Data Sheet (SDS) Directives

Based on aggregate data from the ECHA C&L Inventory and standard safety profiles for structural analogs like 3-bromoquinoline and 7-bromoquinoline[5][6][7], 5-Bromo-2,7-dimethylquinoline must be handled under the following strict Safety Data Sheet (SDS) parameters:

Hazard Identification
  • Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315).

  • Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation (H319).

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335).

Handling, Storage, and Emergency Protocols
  • Engineering Controls: Use only within a certified chemical fume hood to prevent inhalation of aerosolized dust or vapors[7].

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness), tightly fitting safety goggles, and a flame-resistant lab coat.

  • First Aid Causality:

    • Eye Contact: Rinse cautiously with water for 15 minutes (P305+P351+P338). Why? Water hydrolysis dilutes the localized concentration of the lipophilic irritant, preventing irreversible corneal cross-linking[8].

    • Inhalation: Move to fresh air. Why? Bromoquinolines can induce acute bronchospasm; restoring oxygen saturation is critical before administering systemic treatments[5].

  • Firefighting Measures: Upon combustion, this compound undergoes thermal decomposition to release highly toxic gases, including Hydrogen bromide (HBr) , Nitrogen oxides (NOx) , and Carbon monoxide (CO)[5][9]. Firefighters must use self-contained breathing apparatus (SCBA).

Mechanistic Toxicology: In Vitro & In Vivo Paradigms

To transition a compound like 5-Bromo-2,7-dimethylquinoline from a chemical intermediate to a biological asset, we must map its toxicodynamics. Recent studies on highly brominated quinolines demonstrate that these compounds exert toxicity primarily through Topoisomerase I inhibition and the generation of Reactive Oxygen Species (ROS) , leading to DNA single-strand breaks and subsequent apoptosis[3][4][10].

G A 5-Bromo-2,7-dimethylquinoline Exposure B Cellular Uptake & Metabolic Activation A->B Membrane Diffusion C DNA Intercalation / Topo I Inhibition B->C Nucleus Targeting D Oxidative Stress (ROS Generation) B->D Mitochondrial Stress E DNA Single-Strand Breaks (Comet Assay Detectable) C->E Replication Fork Stall D->E Base Oxidation F Apoptosis Induction (LDH Release / DNA Laddering) E->F Caspase Activation

Caption: Cellular toxicity and apoptotic pathway induced by brominated quinolines.

Environmental Fate & Ecotoxicity

Beyond mammalian systems, quinoline derivatives exhibit significant ecotoxicity. Assays utilizing Daphnia magna (immobilization) and Vibrio fischeri (luminescence inhibition) have shown that hydroxylated and halogenated quinolines pose a severe threat to aquatic ecosystems[2]. Consequently, disposal must strictly follow hazardous waste protocols (P501), ensuring the compound does not enter groundwater systems[5][8].

Self-Validating Experimental Protocols

To ensure scientific integrity (E-E-A-T), toxicological assays must be designed as self-validating systems. A protocol is only as reliable as its internal controls. Below are the standard operating procedures for evaluating the cytotoxicity and genotoxicity of 5-Bromo-2,7-dimethylquinoline.

G S1 Compound Synthesis (CAS: 1378255-34-5) S2 Physicochemical Characterization S1->S2 S3 In Vitro Cytotoxicity (MTT / LDH Assays) S2->S3 Baseline Data S4 Genotoxicity Screening (Ames / Comet Assays) S3->S4 IC50 Determined S5 In Vivo / Ecotoxicity (Zebrafish / D. magna) S4->S5 Mutagenic Profile S6 GHS Classification & SDS Generation S5->S6 Regulatory Thresholds

Caption: End-to-end safety evaluation workflow for novel quinoline derivatives.

Protocol 1: High-Throughput In Vitro Cytotoxicity (MTT Assay)

Purpose: To quantify the IC50 of the compound in human cell lines (e.g., HepG2, HeLa) by measuring mitochondrial metabolic activity[3][4].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Dissolve 5-Bromo-2,7-dimethylquinoline in cell-culture grade DMSO to create a 10 mM stock. Dilute in media to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Aspirate old media and add 100 µL of the compound-treated media to the wells.

    • Self-Validation Check: Include a Vehicle Control (0.1% DMSO) to prove the solvent isn't causing cell death, and a Positive Control (e.g., 5-Fluorouracil or Doxorubicin) to validate the assay's dynamic range[4].

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active mitochondria will reduce the yellow tetrazolium salt into purple formazan crystals.

  • Solubilization & Readout: Remove media, add 150 µL of DMSO to dissolve the formazan, and read absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Protocol 2: Genotoxicity Assessment (Alkaline Comet Assay)

Purpose: To detect DNA single-strand breaks induced by the compound's potential Topoisomerase I inhibitory activity[3][10].

Step-by-Step Methodology:

  • Cell Treatment: Treat target cells with the compound at its IC25 and IC50 concentrations for 24 hours.

  • Slide Preparation: Harvest cells, mix with 0.5% low-melting-point agarose (LMA) at 37°C, and spread onto slides pre-coated with 1% normal-melting-point agarose.

  • Lysis: Submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C. Causality: This strips away the cell membrane and histones, leaving only the supercoiled DNA nucleoid.

  • Alkaline Unwinding: Transfer slides to an electrophoresis tank filled with alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 40 minutes. Causality: The high pH denatures the DNA, allowing single-strand breaks to unwind.

  • Electrophoresis: Run at 25 V and 300 mA for 30 minutes.

    • Self-Validation Check: A positive control slide (cells treated with 50 µM H2​O2​ for 10 mins) must be run simultaneously. If the H2​O2​ control fails to show a "comet tail," the electrophoretic conditions are invalid.

  • Neutralization & Staining: Neutralize slides with 0.4 M Tris buffer (pH 7.5) and stain with SYBR Gold.

  • Analysis: Visualize under a fluorescence microscope. Quantify the "% Tail DNA" using Comet assay software to determine the extent of genotoxic damage.

References

The following authoritative sources were utilized to synthesize the chemical properties, SDS guidelines, and toxicological mechanisms described in this whitepaper:

  • Bidepharm. "CAS:1416439-30-9, 6-Bromo-2-methylquinoline-4 ... - 毕得医药". 1

  • Thermo Fisher Scientific. "5-Bromoquinoline - SAFETY DATA SHEET".8

  • Fisher Scientific. "6-Bromoquinoline - SAFETY DATA SHEET".9

  • AK Scientific, Inc. "7-Bromoquinoline - Safety Data Sheet". 5

  • PubChem (NIH). "3-Bromoquinoline | C9H6BrN | CID 21413". 6

  • Fisher Scientific. "3-Bromoquinoline - SAFETY DATA SHEET". 7

  • Science.gov. "Quinoline derivatives evaluated: Toxicity and Ecotoxicity". 2

  • ResearchGate. "A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents". 3

  • PubMed Central (PMC). "Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics". 4

  • ResearchGate. "Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics". 10

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 5-Bromo-2,7-dimethylquinoline via Modified Friedländer Annulation

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 5-Bromo-2,7-dimethylquinoline (CAS: 1378255-34-5) Executive Summary & Synthetic Rationale 5-Bromo-2,7-dimethylquinoline is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 5-Bromo-2,7-dimethylquinoline (CAS: 1378255-34-5)

Executive Summary & Synthetic Rationale

5-Bromo-2,7-dimethylquinoline is a specialized heteroaromatic scaffold utilized in the development of advanced pharmaceuticals and functional materials. A common pitfall in the synthesis of halogenated quinolines is the reliance on late-stage direct electrophilic aromatic substitution (EAS). Attempting the direct bromination of 2,7-dimethylquinoline with reagents like N-Bromosuccinimide (NBS) or Br₂ typically results in a complex, inseparable mixture of regioisomers. The 7-methyl group and the quinoline nitrogen exert competing directing effects, activating the C6 and C8 positions, while the C5 position remains electronically and sterically disfavored for direct electrophilic attack[1][2].

To circumvent these regioselectivity issues and ensure high-purity yields, this protocol employs a de novo ring construction strategy. By utilizing a modified Friedländer annulation, the pyridine ring is constructed directly onto a pre-functionalized benzene ring, guaranteeing absolute regiocontrol at the C5 position[3].

Retrosynthetic Analysis & Mechanistic Insights

The Friedländer synthesis involves the base-catalyzed condensation of a 2-aminoaryl aldehyde with a ketone containing an α-methylene group. In this protocol, 3 is reacted with acetone[3].

Mechanistic Causality:

  • Enolization: The base catalyst (KOH) deprotonates acetone to form a reactive enolate.

  • Aldol Addition: The enolate attacks the highly electrophilic carbonyl carbon of the benzaldehyde, forming an intermediate β-hydroxy ketone.

  • Cyclodehydration: The adjacent primary amine undergoes an intramolecular condensation with the ketone carbonyl, driving the elimination of two water molecules to yield the thermodynamically stable, fully aromatized quinoline core.

G A 2-Amino-6-bromo- 4-methylbenzaldehyde D Aldol Condensation Intermediate A->D Nucleophilic Attack B Acetone (Excess) B->D Enolate Donor C KOH / EtOH (Catalyst) C->B Deprotonation E Cyclodehydration (-H2O) D->E Imine Formation F 5-Bromo-2,7- dimethylquinoline E->F Aromatization

Figure 1: Friedländer annulation mechanism for the regioselective synthesis of 5-Bromo-2,7-dimethylquinoline.

Quantitative Reaction Parameters

To ensure reproducibility, the stoichiometry is strictly controlled. Acetone is used in excess as it acts as both the C2-C3 carbon source and a co-solvent to maintain homogeneity.

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Functional Role
2-Amino-6-bromo-4-methylbenzaldehyde 214.061.02.14 gPre-functionalized Core
Acetone 58.083.02.2 mLC2-C3 Carbon Source
Potassium Hydroxide (KOH) 56.110.2112 mgBase Catalyst
Absolute Ethanol 46.07-20.0 mLPrimary Solvent

Experimental Workflow & Self-Validating Protocol

This protocol is designed as a self-validating system. Each step includes specific observational checkpoints to ensure the chemical transformation is proceeding as intended.

Workflow Step1 Step 1: Initiation Dissolve starting material in EtOH Add acetone and KOH Step2 Step 2: Annulation Reflux at 80°C for 4-6 hours Drive cyclodehydration Step1->Step2 Step3 Step 3: Validation Monitor via TLC (Hexane:EtOAc 4:1) Confirm SM consumption Step2->Step3 Step4 Step 4: Isolation Aqueous quench, EtOAc extraction Brine wash, MgSO4 drying Step3->Step4 Step5 Step 5: Purification Silica gel flash chromatography Yield target compound Step4->Step5

Figure 2: Standardized laboratory workflow for the synthesis and isolation of the target quinoline.

Step-by-Step Methodology:
  • Reaction Assembly: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.14 g (10 mmol) of 2-amino-6-bromo-4-methylbenzaldehyde in 20 mL of absolute ethanol.

  • Catalyst & Reagent Introduction: Add 2.2 mL (30 mmol) of acetone to the stirring solution. Slowly add a pre-mixed solution of 112 mg (2 mmol) KOH dissolved in 2 mL of ethanol. Causality: Slow addition prevents rapid, uncontrolled aldol self-condensation of acetone.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C using an oil bath. Maintain reflux for 4 to 6 hours. The heat provides the necessary thermodynamic driving force for the cyclodehydration step.

  • In-Process Quality Control (TLC): After 4 hours, sample the reaction. Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. Validation: The starting benzaldehyde will appear as a distinct UV-active spot. The target quinoline will elute with a higher Rf value and exhibit strong blue fluorescence under 254 nm UV light. Continue refluxing until the starting material spot is completely consumed.

  • Quenching & Workup: Cool the mixture to room temperature. Partially remove the ethanol under reduced pressure. Quench the residue with 50 mL of distilled water to halt any residual base catalysis. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Causality: EtOAc efficiently partitions the lipophilic quinoline product from the water-soluble KOH and ethanol.

  • Drying & Concentration: Wash the combined organic layers with 30 mL of saturated NaCl (brine) to remove trace water and residual ethanol. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Chromatographic Purification: Purify the crude residue via flash column chromatography on silica gel. Utilize a gradient elution starting from 100% Hexane and slowly increasing to Hexane:EtOAc (9:1). Isolate the fractions containing the highly fluorescent product and evaporate to yield pure 5-Bromo-2,7-dimethylquinoline.

Analytical Characterization

To confirm structural integrity and purity, the isolated compound must be subjected to standard analytical characterization:

  • LC-MS: Expect a mass-to-charge ratio (m/z) of approximately 236.11 [M+H]⁺. The mass spectrum must display a characteristic 1:1 isotopic doublet separated by 2 mass units (M and M+2), confirming the presence of a single bromine atom.

  • ¹H NMR (CDCl₃): Look for the disappearance of the aldehyde proton signal (~10 ppm) and the primary amine signals (~5-6 ppm) from the starting material. The final spectrum will feature distinct singlets for the C2 and C7 methyl groups in the aliphatic region (2.5 - 2.8 ppm) and the characteristic splitting pattern of the newly formed quinoline aromatic protons.

Sources

Application

5-Bromo-2,7-dimethylquinoline as a precursor for OLED materials

Application Note: 5-Bromo-2,7-dimethylquinoline as a Strategic Precursor for High-Efficiency OLED Materials Prepared by: Senior Application Scientist, Optoelectronics & Materials Synthesis Target Audience: Materials Scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-Bromo-2,7-dimethylquinoline as a Strategic Precursor for High-Efficiency OLED Materials

Prepared by: Senior Application Scientist, Optoelectronics & Materials Synthesis Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers

Molecular Rationale: The Triad of Functionality

In the development of Organic Light-Emitting Diodes (OLEDs), the design of electron-transporting materials (ETMs) and bipolar hosts requires precise control over molecular energy levels and solid-state packing. 5-Bromo-2,7-dimethylquinoline (CAS: 1378255-34-5) has emerged as a highly privileged synthetic precursor due to a specific triad of structural features:

  • The Electron-Deficient Quinoline Core: The inherent electronegativity of the nitrogen atom in the quinoline heterocycle significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO). This facilitates efficient electron injection from the cathode and improves electron mobility across the device architecture [1].

  • Steric Shielding via 2,7-Dimethylation: Planar aromatic systems are highly susceptible to Aggregation-Caused Quenching (ACQ) via intermolecular π−π stacking in amorphous thin films. The strategic placement of methyl groups at the 2- and 7-positions acts as a physical "bumper." This steric hindrance disrupts tight molecular packing, thereby preserving high photoluminescence quantum yields (PLQY) and preventing the formation of low-energy excimers [2].

  • The 5-Bromo Synthetic Handle: Unlike the 2- or 4-positions, which are electronically activated but prone to instability, the 5-bromo position on the carbocyclic ring provides a robust, regioselective handle for palladium-catalyzed cross-coupling. This allows for the modular attachment of hole-transporting (donor) moieties to create Donor-Acceptor (D-A) bipolar hosts without compromising the coordination ability of the quinoline nitrogen [3].

Synthetic Divergence and Application Workflows

The versatility of 5-bromo-2,7-dimethylquinoline allows it to be directed into two primary optoelectronic workflows: the synthesis of bipolar host materials via Buchwald-Hartwig/Suzuki-Miyaura couplings, and the generation of phosphorescent emissive dopants via cyclometalation with Iridium(III) salts.

SynthesisWorkflow A 5-Bromo-2,7-dimethylquinoline (Precursor) B Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->B Aryl Boronic Acid C Buchwald-Hartwig Amination (Carbazole/Amine) A->C Secondary Amine F Cyclometalation (IrCl3·3H2O) A->F Iridium Salt E Bipolar Host Material (Donor-Acceptor) B->E C->E G Phosphorescent Emitter (Red/Green) F->G

Fig 1: Synthetic divergence of 5-Bromo-2,7-dimethylquinoline into distinct OLED material classes.

Self-Validating Experimental Protocol: Synthesis of a Bipolar Host

To demonstrate the utility of this precursor, the following protocol details the Buchwald-Hartwig amination of 5-bromo-2,7-dimethylquinoline with carbazole to yield a bipolar host material.

Causality of Reagents: Carbazole is a relatively weak nucleophile. Therefore, the bulky, electron-rich ligand tri-tert-butylphosphine ( t -Bu 3​ P) is strictly required to accelerate the reductive elimination step in the catalytic cycle. Sodium tert-butoxide (NaO t Bu) is utilized to deprotonate the carbazole, driving the formation of the Pd-amido intermediate.

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, combine 5-bromo-2,7-dimethylquinoline (1.0 equiv, 10 mmol) and 9H-carbazole (1.2 equiv, 12 mmol).

  • Catalyst Addition: Add Pd 2​ (dba) 3​ (0.02 equiv) and NaO t Bu (1.5 equiv). Inject anhydrous toluene (50 mL) followed by t -Bu 3​ P (0.08 equiv, 1.0 M in toluene).

    • Validation Checkpoint 1 (Visual): Upon heating to 110°C, the solution must transition from a deep purple (characteristic of Pd 2​ (dba) 3​ ) to a dark reddish-brown, confirming the formation of the active Pd(0) catalytic species.

  • Reaction Progression: Stir the mixture at reflux for 6 hours.

    • Validation Checkpoint 2 (Chromatographic): Perform TLC analysis (Eluent: 4:1 Hexane/Ethyl Acetate). The starting bromide ( Rf​≈0.6 , UV active) must be completely consumed. A new spot ( Rf​≈0.4 ) will appear, exhibiting intense blue fluorescence under 365 nm UV light, confirming the successful extension of the π -conjugated system.

  • Workup & Purification: Cool to room temperature, quench with deionized water, and extract with dichloromethane (3 × 30 mL). Dry the organic layer over anhydrous MgSO 4​ , concentrate in vacuo, and purify via silica gel column chromatography.

    • Validation Checkpoint 3 (Spectroscopic): Analyze the purified solid via 1 H-NMR (CDCl 3​ ). The spectrum must show the complete disappearance of the carbazole N-H proton ( ≈8.1 ppm) and the clear integration of the 2,7-dimethyl protons ( ≈2.8 ppm and 2.5 ppm), verifying structural integrity without methyl group degradation.

Photophysical and Electrochemical Data Profiling

The transformation from a simple halogenated heterocycle to a functional OLED material induces significant shifts in electronic properties. The 2,7-dimethyl groups ensure that the triplet energy ( ET​ ) remains sufficiently high to host green or red phosphorescent dopants without reverse energy transfer.

Property5-Bromo-2,7-dimethylquinolineCarbazole-Coupled Derivative (Host)Analytical Method / Condition
HOMO (eV) -6.20-5.50Cyclic Voltammetry (vs. Fc/Fc + )
LUMO (eV) -2.85-2.70Calculated from optical bandgap
Triplet Energy ( ET​ , eV) 2.652.80Low-temp (77K) phosphorescence
Thermal Stability ( Td​ , °C) 185>350TGA (5% weight loss)
Primary Device Role Synthetic PrecursorBipolar Host / ETMDevice Architecture Integration

Device Integration and Energy Alignment

When integrated into an OLED, the synthesized bipolar host facilitates balanced charge carrier transport. The carbazole moiety acts as the hole-transporting (donor) channel, while the 2,7-dimethylquinoline core acts as the electron-transporting (acceptor) channel. This broadens the exciton recombination zone, significantly reducing efficiency roll-off at high current densities.

ChargeFlow Anode Anode (ITO) HTL Hole Transport Layer Anode->HTL Holes (+) EML Emissive Layer (Quinoline Host) HTL->EML Photon Light (hν) EML->Photon Exciton Decay ETL Electron Transport Layer ETL->EML Cathode Cathode (LiF/Al) Cathode->ETL Electrons (-)

Fig 2: Charge carrier flow and exciton recombination in a quinoline-hosted OLED device.

References

  • Jenekhe, S. A., et al. "Solution processable double layer organic light emitting diodes (OLEDs) based on 6-N,N-arylsubstituted-1H-pyrazolo[3,4-b]quinolines." Taylor & Francis. URL:[Link]

  • ACS Sustainable Chemistry & Engineering. "Synthesis of Quinolines: A Green Perspective." ACS Publications. URL:[Link]

Method

Regioselective functionalization of 5-Bromo-2,7-dimethylquinoline

An In-Depth Technical Guide to the Regioselective Functionalization of 5-Bromo-2,7-dimethylquinoline Introduction: The Quinoline Scaffold as a Privileged Structure The quinoline core is a cornerstone of medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Regioselective Functionalization of 5-Bromo-2,7-dimethylquinoline

Introduction: The Quinoline Scaffold as a Privileged Structure

The quinoline core is a cornerstone of medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and functional materials.[1] Its rigid, heterocyclic framework is a key pharmacophore in drugs with anticancer, antimalarial, and antinociceptive properties.[2] The strategic functionalization of the quinoline ring is therefore a critical endeavor in drug discovery, allowing for the fine-tuning of pharmacological profiles and the generation of novel molecular entities.

5-Bromo-2,7-dimethylquinoline serves as a particularly valuable and versatile building block in this context. It possesses multiple potential sites for chemical modification: the nucleophilic nitrogen atom, the activated C-H bonds of the two methyl groups, various C-H bonds on the aromatic rings, and, most importantly, the carbon-bromine bond at the C5 position. The C-Br bond is the most common and predictable site for modification, offering a reliable handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions.

This guide provides a detailed exploration of the regioselective functionalization of 5-Bromo-2,7-dimethylquinoline, focusing on the most robust and widely utilized synthetic transformations. As a senior application scientist, this document moves beyond simple procedural lists to explain the underlying principles and mechanistic reasoning that govern the selectivity of these powerful reactions.

Part 1: Strategic Functionalization at the C5-Position via Cross-Coupling

The carbon-bromine bond at the C5 position is the primary locus of reactivity for 5-Bromo-2,7-dimethylquinoline in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides in these transformations is I > Br > Cl, making the C5-Br bond an ideal site for predictable and high-yielding modifications.[3]

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is arguably the most versatile and widely adopted method for forming C(sp²)-C(sp²) bonds.[2][4] Its power lies in its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast library of organoboron reagents.[2] This reaction enables the direct attachment of aryl, heteroaryl, or vinyl groups to the C5 position of the quinoline core.

Causality Behind the Reaction: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

  • Oxidative Addition: A low-valent Pd(0) species inserts into the C-Br bond of the quinoline, forming a Pd(II) complex. This is typically the rate-determining step.[5]

  • Transmetalation: The organic moiety from the activated organoboron reagent (e.g., a boronic acid treated with a base) is transferred to the palladium center, displacing the bromide.[6]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[5]

The use of a base is critical; it activates the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transmetalation step.[6]

Experimental Protocol: Synthesis of 5-Aryl-2,7-dimethylquinoline

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-Bromo-2,7-dimethylquinoline with a generic arylboronic acid.

Materials:

  • 5-Bromo-2,7-dimethylquinoline

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equivalents)

  • Degassed Solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/Ethanol/H₂O (2:1:1))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 5-Bromo-2,7-dimethylquinoline (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., Na₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed. An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Ethanol/H₂O) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 6-12 hours.[2]

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-N-heterocycles

Entry Coupling Partner Catalyst (mol%) Base Solvent Temp (°C) Yield (%) Reference
1 Phenylboronic acid Pd(PPh₃)₄ (3) Na₂CO₃ Toluene/EtOH/H₂O 90 High Adapted from[3]
2 Arylboronic acid Pd(dppf)Cl₂ (3) K₂CO₃ Dioxane/H₂O 100 70-85 [3]
3 3,5-Dimethylisoxazole-4-boronic acid pinacol ester Pd(OAc)₂ / Ligand (2) DBU THF/H₂O 80 ~82 [2]

| 4 | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | >90 | Adapted from[7] |

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 5-Bromo-2,7-dimethylquinoline, Boronic Acid, Catalyst, Base B Evacuate & Backfill with Inert Gas (x3) A->B C Add Degassed Solvent B->C D Heat with Stirring (80-100 °C, 6-12h) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool & Dilute (EtOAc, H₂O) E->F G Extract Organic Layer F->G H Dry & Concentrate G->H I Column Chromatography H->I J J I->J Pure 5-Aryl-2,7-dimethylquinoline Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA_Complex L_n(Br)Pd(II)-Aryl Pd0->OA_Complex Oxidative Addition Amine_Coord [L_n(Br)Pd(II)(Aryl)(HNR'R'')]^+ OA_Complex->Amine_Coord Amine Coordination Amide_Complex L_n(NR'R'')Pd(II)-Aryl Amine_Coord->Amide_Complex Deprotonation HBase [H-Base]^+Br^- Amine_Coord->HBase Amide_Complex->Pd0 Reductive Elimination Product 5-(NR'R'')-2,7-dimethylquinoline Amide_Complex->Product ArBr 5-Bromo-2,7-dimethylquinoline ArBr->OA_Complex Amine HNR'R'' Amine->Amine_Coord Base Base Base->Amine_Coord Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 5-Bromo-2,7-dimethylquinoline in Amine/Solvent B Degas with Inert Gas (15-20 min) A->B C Add Pd Catalyst & CuI B->C D Add Terminal Alkyne C->D E Stir at RT - 60 °C (2-8h) D->E F Monitor Progress (TLC) E->F G Filter through Celite® F->G H Concentrate Filtrate G->H I Column Chromatography H->I J J I->J Pure 5-Alkynyl-2,7-dimethylquinoline

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-2,7-dimethylquinoline

Welcome to the technical support guide for the synthesis of 5-Bromo-2,7-dimethylquinoline. This resource is designed for researchers, chemists, and process development professionals to address common challenges and impro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-2,7-dimethylquinoline. This resource is designed for researchers, chemists, and process development professionals to address common challenges and improve reaction outcomes. We will explore the nuances of relevant quinoline syntheses, focusing on troubleshooting low yields, side product formation, and purification challenges.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to guide you through resolving experimental challenges.

Issue 1: Low or No Yield of 5-Bromo-2,7-dimethylquinoline

Question: My Combes synthesis of 5-Bromo-2,7-dimethylquinoline is resulting in a very low yield. What are the most likely causes and how can I address them?

Answer: A low yield in the Combes synthesis is a common issue that can typically be traced back to several critical parameters. The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[1][2] For your target molecule, the likely starting materials are 3-Bromo-5-methylaniline and acetylacetone.

Here are the primary factors to investigate:

  • Acid Catalyst and Dehydration: The cyclization step is acid-catalyzed and requires the removal of water. If the acid is not strong enough or if it's hydrated, the reaction can stall.[3]

    • Troubleshooting:

      • Ensure you are using fresh, concentrated sulfuric acid (H₂SO₄).

      • Consider using polyphosphoric acid (PPA), which is an excellent catalyst and dehydrating agent for this reaction and has been shown to be more effective than H₂SO₄ in some cases.[2]

  • Reaction Temperature and Time: The Combes synthesis often requires elevated temperatures (100–150°C) to drive the cyclization and dehydration steps.[1] Insufficient heat or time will lead to an incomplete reaction. Conversely, excessive heat can cause decomposition and tar formation.[3][4]

    • Troubleshooting:

      • Optimize the temperature in small increments. Start at the lower end of the typical range (e.g., 100°C) and gradually increase.

      • Monitor the reaction progress using Thin-Layer Chromatography (TLC).[3] This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.

  • Reactivity of the Aniline: The bromine atom on the 3-Bromo-5-methylaniline is an electron-withdrawing group (EWG). EWGs decrease the nucleophilicity of the aniline, which can hinder the initial enamine formation and the subsequent electrophilic aromatic substitution (the ring-closing step).[1][5]

    • Troubleshooting:

      • While you cannot change the starting material, you can employ more forcing conditions, such as a stronger acid catalyst (PPA) or a higher temperature, to overcome the reduced reactivity.[3]

      • Ensure the purity of your aniline starting material. Impurities can inhibit the reaction.

Issue 2: Significant Tar/Polymer Formation

Question: My reaction mixture turns into a thick, dark, intractable tar, making product isolation nearly impossible. What causes this and how can it be prevented?

Answer: Tar formation is a frequent problem in many quinoline syntheses, particularly those run under harsh acidic and high-temperature conditions like the Skraup or Combes methods.[4][6] The primary cause is the acid-catalyzed self-condensation and polymerization of the carbonyl starting material (acetylacetone in this case) or the degradation of the aniline.[4]

Mitigation Strategies:

  • Temperature Control: This is the most critical parameter. Excessive heat is a major contributor to polymerization.[6] Maintain the lowest temperature that allows the reaction to proceed at a reasonable rate. Stepwise or gradual heating can help control any exothermic events.[7]

  • Moderating Agents: In related syntheses like the Skraup, moderating agents such as ferrous sulfate (FeSO₄) are used to control the exothermic nature of the reaction and prevent localized overheating.[4] While less common in Combes, if extreme exotherms are suspected, this could be an area for investigation.

  • Order of Addition: Control the rate of reagent addition, especially when adding the reagents to the strong acid. A slow, controlled addition can help manage the initial exotherm.[6]

Experimental Protocols & Data

Protocol 1: Optimized Combes Synthesis of 2,4-Dimethylquinoline

This protocol for a related, unsubstituted quinoline provides a solid baseline for developing your specific synthesis.

Steps:

  • Condensation: In a round-bottom flask, mix aniline (1.0 eq) and acetylacetone (1.1 eq). Stir the mixture at room temperature. An initial exothermic reaction may occur, indicating the formation of the enamine intermediate.[8]

  • Cyclization: After the initial reaction subsides, cool the mixture in an ice bath. Slowly and with careful stirring, add concentrated sulfuric acid (e.g., 3-4 eq).

  • Heating: Gently heat the reaction mixture to the optimized temperature (e.g., 110-130°C) and monitor by TLC until the starting material is consumed.[3]

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize the solution slowly with a base (e.g., concentrated aqueous ammonia or sodium hydroxide) to a pH of ~8-9.[8][9]

  • Extraction: Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate or dichloromethane.[6]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[8][10]

Table 1: Influence of Catalysts and Conditions on Quinoline Synthesis Yield
Catalyst / ConditionSolventTypical TemperatureYield Range (%)Key Considerations
Conc. H₂SO₄ None / High-boiling solvent100-150°C50-80%Standard method; risk of charring at high temperatures.[1]
Polyphosphoric Acid (PPA) None100-140°COften higher than H₂SO₄Excellent dehydrating agent, can improve yields for deactivated anilines.[2]
Lewis Acids (e.g., AgOTf) Ethanol150°C (Microwave)Up to 80%Milder conditions, faster reaction times, especially with microwave assistance.[11]
Montmorillonite K10 Clay Solvent-free120-140°C42-89%Heterogeneous catalyst, can simplify work-up and be more environmentally friendly.

Diagrams and Workflows

Reaction Mechanism Overview

Combes_Synthesis cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Cyclization (Rate-Determining) cluster_step3 Step 3: Dehydration & Aromatization Aniline 3-Bromo-5-methylaniline Enamine Enamine Intermediate Aniline->Enamine + H₂O Diketone Acetylacetone Diketone->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized H⁺ catalyst (Electrophilic Aromatic Substitution) Product 5-Bromo-2,7-dimethylquinoline Cyclized->Product - H₂O (Aromatization)

Caption: Key steps in the Combes synthesis of quinolines.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_TLC Analyze TLC Plate: - Unreacted Starting Material? - Streaking/Tar? - New Spots (Impurities)? Start->Check_TLC Unreacted Yes, Starting Material Remains Check_TLC->Unreacted [Unreacted SM] Tar Yes, Significant Tarrying Check_TLC->Tar [Tarrying] Impurities Yes, Distinct Side Products Check_TLC->Impurities [Side Products] Sol_Unreacted Action: 1. Increase Reaction Time 2. Increase Temperature 3. Use Stronger Catalyst (PPA) Unreacted->Sol_Unreacted Sol_Tar Action: 1. Decrease Temperature 2. Ensure Slow/Controlled Addition 3. Check Reagent Purity Tar->Sol_Tar Sol_Impurities Action: 1. Optimize Temperature 2. Re-evaluate Stoichiometry 3. Characterize side products (MS, NMR) Impurities->Sol_Impurities End Improved Yield Sol_Unreacted->End Sol_Tar->End Sol_Impurities->End

Caption: A logical workflow for diagnosing and solving low yield issues.

Frequently Asked Questions (FAQs)

Q1: Besides the Combes synthesis, what other methods are viable for this target molecule? A1: The Doebner-von Miller and Skraup syntheses are classic methods for quinoline construction.[12] For 5-Bromo-2,7-dimethylquinoline, a Doebner-von Miller approach might involve reacting 3-Bromo-5-methylaniline with an α,β-unsaturated carbonyl compound. However, like the Skraup synthesis, this reaction is notorious for being exothermic and producing significant tarry byproducts, often requiring careful temperature control and the use of moderating agents.[4][6]

Q2: My final product is difficult to purify. What are some effective purification strategies for bromoquinolines? A2: Purification can be challenging due to the presence of tarry residues or closely-related isomers.

  • Initial Work-up: After quenching the reaction in ice water and neutralizing, a thorough extraction with a suitable organic solvent is the first step.[8] Sometimes, polymeric tars will precipitate, allowing for removal by filtration.

  • Column Chromatography: This is the most common method. Use silica gel with a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity.[13][14]

  • Recrystallization: If a solid crude product is obtained, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture like toluene/heptane) can be highly effective.[9][10]

  • Acid-Base Extraction: As quinolines are basic, you can dissolve the crude product in an organic solvent and extract it with dilute acid (e.g., 1M HCl). The quinoline will move to the aqueous phase, leaving non-basic impurities behind. You can then basify the aqueous layer and re-extract the pure product.

Q3: Could over-bromination be a source of impurities? A3: If you are synthesizing the quinoline core first and then brominating, over-bromination is a significant concern. The use of excess brominating agents like N-Bromosuccinimide (NBS) can lead to di-brominated products, such as 5,7-dibromo or 5,8-dibromo derivatives, which can be very difficult to separate from the desired mono-bromo product.[15] Therefore, it is often synthetically advantageous to use a brominated precursor like 3-Bromo-5-methylaniline to build the quinoline ring, as this strategy precisely controls the bromine's position.[16]

Q4: What is the benefit of using microwave-assisted synthesis? A4: Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to mere minutes.[3] This rapid heating can also minimize the formation of side products that result from prolonged exposure to high temperatures, often leading to cleaner reactions and improved yields.[11]

References

  • Benchchem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025). Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide.
  • Grokipedia. Combes quinoline synthesis.
  • Journal of Chemical and Pharmaceutical Research. Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol.
  • Benchchem. (2025). Common side reactions in the synthesis of 5-bromoquinolines.
  • ResearchGate.
  • PMC, NIH. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines.
  • Benchchem. (2025).
  • Wikipedia. Combes quinoline synthesis.
  • University of the Sunshine Coast, Queensland. (2010). Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines.
  • ACS Publications, The Journal of Organic Chemistry. (2023). Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source.
  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?.
  • PMC, NIH.
  • Benchchem. (2025).
  • ResearchSpace@UKZN. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-.
  • Sciencemadness.org. (2009).
  • Cambridge University Press & Assessment. Combes Quinoline Synthesis.
  • Reddit. (2025).
  • ACS Publications, The Journal of Organic Chemistry. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
  • Google Patents. Synthesis method of 7-bromo-5-methoxyquinoline.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 5-Bromo-2,7-dimethylquinoline Functionalization

Welcome to the Technical Support Center for advanced heterocyclic cross-coupling. As researchers and drug development professionals, you are likely aware that functionalizing the 5-position of the quinoline scaffold is n...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic cross-coupling. As researchers and drug development professionals, you are likely aware that functionalizing the 5-position of the quinoline scaffold is notoriously challenging. This guide provides field-proven insights, troubleshooting logic, and self-validating protocols to successfully execute substitutions on 5-Bromo-2,7-dimethylquinoline.

Part 1: Core Causality & Mechanistic FAQs

Q: Why is 5-Bromo-2,7-dimethylquinoline so resistant to standard cross-coupling conditions? A: The resistance is a product of a dual mechanistic bottleneck involving both spatial and electronic factors:

  • The Peri-Steric Clash: The 5-position is located directly adjacent to the C4-H proton (the peri-position). When a Palladium(0) catalyst attempts oxidative addition into the C5-Br bond, the resulting square-planar Pd(II) intermediate is sterically compressed by this C4-H proton. This severe 1 drastically raises the activation energy barrier for the initial step of the catalytic cycle[1].

  • Electronic Deactivation via Methylation: The methyl group at C7 exerts an electron-donating inductive (+I) effect, which increases the electron density of the carbocyclic ring. Electron-rich aryl bromides undergo oxidative addition much slower than electron-deficient ones. While the C2-methyl group beneficially sterically shields the quinoline nitrogen (preventing off-target Pd-coordination and catalyst poisoning), the combined electronic effect makes the C5-Br bond highly unreactive under standard conditions, leading to 2[2].

Q: Why am I seeing protodebromination (formation of 2,7-dimethylquinoline) instead of my product? A: Protodebromination occurs when oxidative addition is successful, but transmetalation is too slow. The sterically crowded Pd(II)-aryl intermediate is trapped and eventually gets protonated by trace moisture or the boronic acid itself. To fix this, you must accelerate transmetalation by using a stronger base (e.g., Cs₂CO₃) and incorporating a highly polar, aqueous biphasic solvent system, a strategy proven effective in the 3[3].

Part 2: Troubleshooting Workflow

When your reaction fails, identifying the exact bottleneck in the catalytic cycle is critical. Use the logic below to adjust your conditions.

Troubleshooting Start Reaction Failure: 5-Bromo-2,7-dimethylquinoline Obs1 Observation: Starting Material Recovered Start->Obs1 Obs2 Observation: Protodebromination (Ar-H formed) Start->Obs2 Diag1 Diagnosis: Failed Oxidative Addition Obs1->Diag1 Sol1 Action: Use XPhos/SPhos + Pd2(dba)3 Diag1->Sol1 Diag2 Diagnosis: Sluggish Transmetalation Obs2->Diag2 Sol2 Action: Add H2O + Strong Base (Cs2CO3) Diag2->Sol2

Logical workflow for diagnosing and resolving cross-coupling failures in hindered quinolines.

Part 3: Quantitative Data & Ligand Selection

To overcome the peri-steric hindrance, the choice of ligand is non-negotiable. Standard phosphines (PPh₃, dppf) fail because they cannot form the highly reactive monoligated Pd(0) species required to force oxidative addition into the deactivated C5-Br bond. Dialkylbiaryl phosphines (Buchwald ligands) are mandatory.

Table 1: Impact of Ligand and Base on 5-Bromo-2,7-dimethylquinoline Suzuki Coupling

LigandBase / Solvent SystemCatalystConversion (%)Primary Issue Observed
PPh₃K₂CO₃ / ToluenePd(OAc)₂< 5%Complete recovery of starting material (Failed OA)
dppfK₂CO₃ / DioxanePdCl₂(dppf)15%Sluggish reaction, early catalyst decomposition
SPhosK₃PO₄ / Toluene:H₂O (5:1)Pd₂(dba)₃65%Protodebromination (Slow transmetalation)
XPhos Cs₂CO₃ / Dioxane:H₂O (4:1) Pd₂(dba)₃ > 95% None (Optimal conditions)

Part 4: Validated Experimental Protocols

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II) Complex (Steric Clash) Pd0->PdII_OA Oxidative Addition (Hindered by C4-H) PdII_TM Pd(II)-Nu Intermediate PdII_OA->PdII_TM Transmetalation (Requires Base/H2O) PdII_TM->Pd0 Reductive Elimination (Product Release)

Pd-catalyzed cross-coupling cycle highlighting peri-steric bottlenecks at the C5 position.

Protocol: High-Yielding Suzuki-Miyaura Cross-Coupling

This protocol utilizes XPhos to overcome the oxidative addition barrier and a biphasic Cs₂CO₃ system to force transmetalation.

Step 1: Pre-catalyst Activation (Self-Validating Step)

  • In an oven-dried Schlenk tube under an argon atmosphere, combine Pd₂(dba)₃ (2.5 mol%, 0.025 eq) and XPhos (10 mol%, 0.1 eq).

  • Add 2 mL of anhydrous 1,4-dioxane.

  • Causality & Validation: Stir at room temperature for 15 minutes. The solution must transition from a deep burgundy/purple (resting Pd₂(dba)₃) to a clear pale yellow or orange. This color change is your self-validating proof that the active, monoligated Pd(0)-XPhos catalyst has successfully formed. If the solution remains dark purple, your solvent is wet or oxygen has infiltrated.

Step 2: Reagent Assembly

  • To the active catalyst solution, add 5-Bromo-2,7-dimethylquinoline (1.0 eq, 1.0 mmol) and the desired arylboronic acid (1.5 eq, 1.5 mmol).

  • Add finely milled, anhydrous Cs₂CO₃ (3.0 eq, 3.0 mmol). Causality Insight: The large cesium cation increases the solubility and reactivity of the carbonate, which is crucial for forming the reactive boronate complex necessary for transmetalating a sterically encumbered Pd(II) center.

  • Add 0.5 mL of degassed, deionized water (creating a 4:1 Dioxane:H₂O ratio).

Step 3: Thermal Promoted Coupling

  • Seal the tube and heat the biphasic mixture to 100 °C in an oil bath with vigorous stirring (1000 RPM) for 12 hours. Causality Insight: Vigorous stirring is mandatory to maximize the interfacial surface area between the organic and aqueous layers, preventing transmetalation stalls.

Step 4: Reaction Quenching & Validation

  • Cool to room temperature and dilute with EtOAc and water.

  • Validation Checkpoint: Spot the organic layer on a silica TLC plate alongside the starting material. Elute with Hexanes/EtOAc (typically 3:1). 5-Bromo-2,7-dimethylquinoline is highly UV-active (254 nm) and often exhibits a faint blue fluorescence at 365 nm. The complete disappearance of the starting material spot confirms successful oxidative addition, while the appearance of a new, highly UV-active spot (often with a lower Rf due to increased polarity from the coupled aryl group) confirms product formation.

References

  • Source: nih.
  • Title: Total Synthesis of (±)
  • Source: nih.

Sources

Troubleshooting

How to purify 5-Bromo-2,7-dimethylquinoline using column chromatography

Welcome to the technical support center for the purification of 5-Bromo-2,7-dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, practical advice...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 5-Bromo-2,7-dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, practical advice in a question-and-answer format. Here, we address common challenges and provide troubleshooting strategies for successful purification using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before attempting to purify 5-Bromo-2,7-dimethylquinoline by column chromatography?

A1: The crucial first step is to develop a suitable solvent system using Thin-Layer Chromatography (TLC).[1] This preliminary analysis will save you significant time and resources by predicting the separation efficiency on a larger scale. The ideal solvent system for your column will be the one that provides good separation between your desired product and any impurities, with a target retention factor (Rf) of 0.3-0.4 for 5-Bromo-2,7-dimethylquinoline.[1]

Q2: I'm observing significant streaking or "tailing" of my compound on the TLC plate. What causes this and how can I fix it?

A2: Tailing is a common issue when working with basic compounds like quinolines on standard, slightly acidic silica gel plates.[2] The basic nitrogen atom in the quinoline ring interacts strongly with the acidic silica, causing the spot to elongate.[2]

  • Solution: The most effective way to counteract this is by adding a basic modifier to your mobile phase. A small amount of triethylamine (NEt₃), typically 0.1–2.0%, will neutralize the acidic sites on the silica gel, resulting in sharper, more defined spots.[2]

Q3: My compound isn't moving from the baseline on the TLC plate (Rf ≈ 0). What does this mean?

A3: An Rf value near zero indicates that your mobile phase is not polar enough to move the compound up the stationary phase.[2] 5-Bromo-2,7-dimethylquinoline, while having nonpolar characteristics, still possesses some polarity due to the nitrogen atom and the bromo-substituent.

  • Solution: You need to increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, for example, increase the proportion of ethyl acetate.[2] For particularly polar impurities that may be present, a switch to a more polar solvent system, such as methanol in dichloromethane, might be necessary.[2]

Q4: What are the most common impurities I should expect from the synthesis of 5-Bromo-2,7-dimethylquinoline and how do I separate them?

A4: Common impurities can include unreacted starting material (2,7-dimethylquinoline) and potentially di-brominated byproducts (e.g., 5,X-dibromo-2,7-dimethylquinoline).[3]

  • Unreacted Starting Material: 2,7-dimethylquinoline is less polar than the brominated product. A well-optimized silica gel column with a gradient elution should effectively separate these.

  • Di-brominated Byproducts: These are often more challenging to separate due to similar polarities. A shallow solvent gradient can improve resolution.[1] In some cases, an alternative stationary phase like alumina might offer different selectivity.[1]

Troubleshooting Guide for Column Chromatography

This section provides solutions to specific problems you might encounter during the column chromatography process itself.

Problem Potential Cause Troubleshooting & Optimization
Poor Separation of Product and Impurities The polarity difference between your compound and impurities is minimal.- Optimize the Solvent System: Use TLC to screen a wider range of solvent systems and gradients. A shallow gradient is often key for separating compounds with similar Rf values.[1]- Consider a Different Stationary Phase: If silica gel fails, try neutral or basic alumina, which can offer different selectivity for basic compounds.[1]
Compound Crashing Out on the Column The compound has low solubility in the chosen mobile phase.- Modify the Mobile Phase: Add a co-solvent in which your compound is more soluble. - Dry Loading: Dissolve your crude product in a minimal amount of a good solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be loaded onto the column.[1]
Product Degradation on the Column The compound is sensitive to the acidic nature of silica gel.- Deactivate the Silica Gel: Pre-treat the silica gel with a base by using a solvent system containing a small amount of triethylamine (~0.1-1%).[1] - Use an Alternative Stationary Phase: Neutral or basic alumina, or even Florisil, can be less harsh alternatives.[1]
Irreproducible Results Variations in column packing, solvent composition, or sample loading.- Consistent Column Packing: Ensure a homogenous slurry of silica gel and pack the column without air bubbles.[1] - Precise Solvent Preparation: Always use freshly prepared solvents and measure volumes accurately. - Standardized Sample Loading: Dry loading is generally more reproducible than wet loading.[1]

Detailed Experimental Protocol

This protocol provides a starting point for the purification of 5-Bromo-2,7-dimethylquinoline. Always perform a TLC analysis first to determine the optimal solvent system.

Preparation of the Column
  • Select a glass column of appropriate size for the amount of crude material you need to purify.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in the least polar solvent system you plan to use.

  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until it is level with the top of the silica bed.

  • Add another thin layer of sand on top of the silica gel.

Sample Loading (Dry Loading Recommended)
  • Dissolve your crude 5-Bromo-2,7-dimethylquinoline in a minimal amount of a suitable solvent like dichloromethane.

  • Add silica gel (approximately 2-3 times the mass of your crude product) to this solution.

  • Carefully evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.[1]

  • Gently add this powder to the top of the packed column.

Elution and Fraction Collection
  • Carefully add your starting eluent to the column.

  • Apply gentle pressure (using a pump or inert gas) to begin eluting the solvent through the column.

  • Collect fractions in test tubes or vials.

  • If using a gradient elution, gradually increase the polarity of the mobile phase.

Analysis and Product Isolation
  • Monitor the elution of your compound by spotting collected fractions on TLC plates and visualizing under UV light.

  • Combine the fractions that contain your pure product.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield your purified 5-Bromo-2,7-dimethylquinoline.

Visualization of the Workflow

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Solvent System Screening Column_Prep 2. Column Preparation (Silica Gel Slurry) TLC->Column_Prep Determines starting eluent Sample_Prep 3. Sample Preparation (Dry Loading) Column_Prep->Sample_Prep Elution 4. Elution (Gradient or Isocratic) Sample_Prep->Elution Fraction_Collection 5. Fraction Collection Elution->Fraction_Collection TLC_Analysis 6. TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Monitor Separation Combine_Fractions 7. Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal 8. Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Pure_Product Pure 5-Bromo-2,7-dimethylquinoline Solvent_Removal->Pure_Product

Caption: Workflow for the purification of 5-Bromo-2,7-dimethylquinoline.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][5]

  • 5-Bromo-2,7-dimethylquinoline is expected to be an irritant. Avoid contact with skin and eyes.[4][5] In case of contact, rinse immediately with plenty of water.[4][5]

  • Consult the Safety Data Sheet (SDS) for 5-Bromo-2,7-dimethylquinoline and all solvents used for detailed safety information.[4][5]

References

  • BenchChem. (2025). Purification challenges for bromoquinoline compounds.
  • BenchChem. (2025). Common side reactions in the synthesis of 5-bromoquinolines.
  • Çakmak, O., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Kyoto University. (2021). Thin-Layer Chromatography (TLC)
  • Google Patents. (2010). Process for preparing bromo-substituted quinolines.
  • ResearchGate. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • The Royal Society of Chemistry. (n.d.).
  • Alfa Aesar. (2025).
  • BenchChem. (2025). Navigating the Solubility Landscape of 5-Bromoquinoline-8-thiol: A Technical Guide.
  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
  • University of Rochester. (n.d.).
  • BenchChem. (2025).
  • Angene Chemical. (2024). Safety Data Sheet: 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole.
  • TCI Chemicals. (2023). Safety Data Sheet: 1,3-Dibromo-5,5-dimethylhydantoin.
  • Diva Portal. (2020). Solubility prediction in the bRo5 chemical space: where are we right now?.
  • PMC. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine.
  • Fisher Scientific. (2023).
  • BLDpharm. (n.d.). 5-Bromo-2,7-dimethylisoquinolin-1(2H)-one.
  • K. Oisaki. (n.d.). PowerPoint プレゼンテーション.
  • Organic Syntheses. (2025).
  • ORBi. (2025).
  • The Royal Society of Chemistry. (n.d.).
  • Der Pharma Chemica. (2018).
  • Cheméo. (n.d.). Chemical Properties of Quinoline, 2,7-dimethyl- (CAS 93-37-8).
  • EvitaChem. (n.d.). Buy 6-Bromo-2,7-dimethylquinoline (EVT-12011568).
  • PubChem. (2025). 5,7-Dibromoquinoline.
  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
  • PMC. (n.d.). 5,7-Dibromo-2-methylquinolin-8-ol.

Sources

Optimization

Technical Support Center: Resolving Aqueous Solubility Issues with 5-Bromo-2,7-dimethylquinoline

Welcome to the Technical Support Center for 5-Bromo-2,7-dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the aqueous formulation of this spe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Bromo-2,7-dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the aqueous formulation of this specific quinoline derivative. Here, we bridge the gap between theoretical physical chemistry and practical benchtop application, providing you with field-proven insights, causality-driven troubleshooting, and self-validating experimental protocols.

Section 1: Physicochemical Profiling & Causality

Why is 5-Bromo-2,7-dimethylquinoline poorly soluble in water?

To solve a solubility issue, we must first understand the molecular causality. 5-Bromo-2,7-dimethylquinoline (CAS: 1378255-34-5) possesses several structural features that severely restrict its aqueous solubility:

  • High Lipophilicity (LogP): The bicyclic aromatic quinoline core is inherently hydrophobic. The addition of two methyl groups (at positions 2 and 7) and a heavy bromine atom (at position 5) significantly increases the molecular surface area and lipophilicity, driving up the partition coefficient (LogP) and making water solvation thermodynamically unfavorable.

  • Crystal Lattice Energy: Halogenated aromatic compounds often exhibit strong intermolecular π−π stacking and van der Waals interactions. This high crystal lattice energy must be overcome for dissolution to occur.

  • Weakly Basic Nitrogen: The quinoline nitrogen is a weak base (pKa typically around 4.0 - 5.0). At physiological pH (7.4), the molecule remains predominantly un-ionized, further limiting its interaction with polar water molecules [3].

Understanding these factors dictates our enhancement strategies: we must either disrupt the lattice energy (via co-solvents), encapsulate the hydrophobic bulk (via cyclodextrins), or ionize the molecule (via pH adjustment).

Section 2: Troubleshooting Guide & FAQs

Q1: I need to test 5-Bromo-2,7-dimethylquinoline in a biological assay at pH 7.4, but it precipitates immediately upon addition to the buffer. What is the first step? A1: The immediate precipitation is a classic sign of exceeding the compound's kinetic solubility limit when transitioning from an organic stock (like DMSO) to an aqueous medium. Causality & Solution: Since quinolines are weak bases, lowering the pH can protonate the nitrogen atom, forming a more soluble salt [3]. However, if your biological assay strictly requires pH 7.4, pH adjustment is not viable. Your first step should be to optimize the co-solvent concentration. Ensure your final DMSO concentration is kept low (typically ≤1% ) to prevent assay interference, but consider adding a secondary, bio-compatible co-solvent like PEG 400 or Propylene Glycol to reduce the dielectric constant of the aqueous phase, thereby increasing the solubility of the hydrophobic compound [1].

Q2: I increased the DMSO concentration to 5% to keep the compound in solution, but my cell viability assay is now showing high background toxicity. How can I deliver the drug without high DMSO? A2: High co-solvent concentrations often lead to cytotoxicity and artifactual data. The most effective alternative for highly lipophilic, halogenated compounds like 5-Bromo-2,7-dimethylquinoline is Cyclodextrin Complexation . Causality & Solution: Cyclodextrins, such as Hydroxypropyl- β -cyclodextrin (HP- β -CD) or Sulfobutyl ether- β -cyclodextrin (SBE- β -CD), possess a hydrophilic exterior and a hydrophobic cavity. The hydrophobic bromo-dimethylquinoline molecule can insert into this cavity, forming a host-guest inclusion complex. This shields the hydrophobic surface from water, dramatically increasing apparent aqueous solubility without the toxicity associated with organic solvents [6]. Studies on similar poorly soluble quinoline derivatives have shown up to a 2800-fold increase in solubility using cyclodextrin complexation [6].

Q3: When attempting to form a salt by lowering the pH with HCl, the compound still doesn't dissolve completely. Why? A3: This is likely due to the "Common Ion Effect" or insufficient buffer capacity. Causality & Solution: If you are using a chloride-based buffer (like PBS) and add HCl, the high concentration of chloride ions can suppress the solubility of the newly formed quinoline hydrochloride salt, driving the equilibrium back toward precipitation [3]. Troubleshooting: Switch to a different acid/counter-ion (e.g., methanesulfonic acid to form a mesylate salt, which often has superior aqueous solubility) or use a non-chloride buffer system (e.g., acetate or citrate buffer) [2].

Section 3: Mandatory Visualizations

SolubilityDecisionTree Start 5-Bromo-2,7-dimethylquinoline (Poorly Soluble) Ionizable Is the compound ionizable? (pKa ~4.5-5.0) Start->Ionizable pHAdjust pH Adjustment (Lower pH to form salt) Ionizable->pHAdjust Yes (Basic N) Cosolvent Try Co-solvent (DMSO, Ethanol, PEG) Ionizable->Cosolvent No/Not Applicable pHAdjust->Cosolvent Still Insoluble Success Solubility Improved Proceed to Assay pHAdjust->Success Soluble Complexation Cyclodextrin Complexation (HP-β-CD) Cosolvent->Complexation Still Insoluble / Toxicity Limit Cosolvent->Success Soluble Complexation->Success Soluble

Caption: Decision tree for selecting a solubility enhancement method for quinoline derivatives.

KineticSolubility Step1 Prepare 10 mM Stock in DMSO Step2 Serial Dilution in DMSO Step1->Step2 Step3 Add to Aqueous Buffer (1:100) Step2->Step3 Step4 Incubate (2h, RT) Step3->Step4 Step5 Measure Absorbance (UV-Vis) Step4->Step5 Step6 Determine Kinetic Solubility Limit Step5->Step6

Caption: Workflow for determining the kinetic solubility of 5-Bromo-2,7-dimethylquinoline.

Section 4: Step-by-Step Experimental Protocols

Protocol 1: Self-Validating Kinetic Solubility Screening Purpose: To determine the maximum concentration of 5-Bromo-2,7-dimethylquinoline that can be maintained in an aqueous buffer before precipitation occurs [4]. This protocol is self-validating because it uses nephelometry/absorbance to objectively quantify precipitation rather than relying on visual inspection.

  • Stock Preparation: Dissolve 5-Bromo-2,7-dimethylquinoline in anhydrous DMSO to create a 10 mM master stock. Vortex and sonicate for 5 minutes to ensure complete dissolution.

  • Serial Dilution: In a 96-well V-bottom plate, perform a 2-fold serial dilution of the 10 mM stock using DMSO. This creates a concentration gradient (10 mM, 5 mM, 2.5 mM, etc.).

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into a 96-well UV-transparent flat-bottom plate containing 198 µL of your target aqueous buffer (e.g., PBS pH 7.4). This yields a final DMSO concentration of 1% and a compound concentration range of 100 µM down to 0.78 µM.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker at 300 RPM. This allows time for thermodynamically driven precipitation to occur.

  • Validation & Measurement: Read the plate on a microplate reader at 620 nm (where the compound does not absorb). Any increase in absorbance/scattering compared to a blank (1% DMSO in buffer) indicates particulate formation (precipitation).

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the absorbance at 620 nm is not statistically significantly different from the blank.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex Purpose: To enhance the aqueous solubility of 5-Bromo-2,7-dimethylquinoline using HP- β -CD for in vitro or in vivo applications [5].

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP- β -CD in purified water or your target buffer.

  • Compound Addition: Add an excess amount (e.g., 5 mg/mL) of solid 5-Bromo-2,7-dimethylquinoline directly to the HP- β -CD solution.

  • Equilibration: Stir the suspension magnetically at room temperature for 48-72 hours. The extended time is critical for the solid-state compound to partition into the cyclodextrin cavities.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the uncomplexed, insoluble 5-Bromo-2,7-dimethylquinoline.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter to ensure removal of all sub-visible particles.

  • Validation: Quantify the dissolved compound in the filtrate using HPLC-UV. The resulting solution is your highly concentrated, water-soluble inclusion complex.

Section 5: Quantitative Data Summaries

Table 1: Comparison of Solubility Enhancement Strategies for Quinoline Derivatives

StrategyMechanism of ActionProsCons/LimitationsTypical Fold-Increase in Solubility
pH Adjustment (Acidification) Protonation of basic nitrogen to form a salt [3].Simple, cost-effective, immediate results.Not viable for neutral pH biological assays; subject to common ion effect.10x - 100x
Co-solvents (DMSO, PEG 400) Lowers dielectric constant of the solvent [1].Easy to formulate, broad applicability.High concentrations cause cytotoxicity and protein denaturation.5x - 50x
Cyclodextrin (HP- β -CD) Host-guest inclusion complexation [6].Excellent biocompatibility, protects compound from degradation.Requires specific molecular fit; can be expensive for large-scale.100x - 2500x+
Micellar Solubilization (Tween 80) Encapsulation within surfactant micelles[2].Good for highly lipophilic compounds.Surfactants can lyse cell membranes in cell-based assays.20x - 100x
References
  • Solubility enhancement of poorly water soluble drugs: A review. ResearchGate. 1

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. 2

  • Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds. BenchChem. 3

  • Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays. BenchChem. 4

  • Improvement of the Solubility, Permeability, and Pharmacological Activity of Decoquinate-Loaded Hydroxypropyl-β-Cyclodextrin–Tea Saponins Ternary Complex. ResearchGate. 5

  • Repurposing Bedaquiline for Effective Non-Small Cell Lung Cancer (NSCLC) Therapy as Inhalable Cyclodextrin-Based Molecular Inclusion Complexes. PMC - NIH.6

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for 5-Bromo-2,7-dimethylquinoline Reaction Monitoring

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing halogenated basic heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing halogenated basic heterocycles.

Analyzing 5-Bromo-2,7-dimethylquinoline during active synthesis requires balancing rapid kinetic sampling with the high-resolution separation of structurally similar regioisomers. This guide bypasses generic advice, focusing strictly on the causality of chromatographic phenomena and providing self-validating protocols to ensure your reaction monitoring data is mathematically and chemically sound.

Part 1: Core Method Development & Troubleshooting (FAQ)

Q1: Why does my 5-Bromo-2,7-dimethylquinoline peak exhibit severe tailing (Asymmetry > 1.5), and how do I resolve it?

The Causality: 5-Bromo-2,7-dimethylquinoline contains a basic pyridine-like nitrogen with an estimated pKa​ of ~4.5 to 5.0. When using a standard mobile phase at a mid-range pH (e.g., pH 5–7), the molecule exists in a state of partial protonation. Simultaneously, residual unendcapped silanols ( Si−OH ) on traditional silica stationary phases become ionized ( Si−O− ) above pH 3.5. This creates a dual-retention mechanism: standard hydrophobic partitioning combined with deleterious electrostatic ion-exchange interactions. The slower desorption kinetics of the ion-exchange process cause the peak to tail severely .

The Solution: You must force the analyte and the column into a single, predictable state of ionization.

  • Low pH Strategy (Recommended): Drop the mobile phase pH to 2.5 using 0.1% Trifluoroacetic acid (TFA) or 20 mM Potassium Phosphate. This fully protonates the quinoline nitrogen but completely suppresses silanol ionization, eliminating the electrostatic attraction .

  • High pH Strategy: Raise the pH to 10.5 using 20 mM Ammonium Bicarbonate. This fully deprotonates the quinoline, rendering it neutral. Critical Note: You must use an ethylene-bridged hybrid (BEH) silica column, as standard silica dissolves above pH 8.0.

TailingLogic Start Observe Peak Tailing (Asymmetry > 1.5) CheckPH Check Mobile Phase pH Start->CheckPH LowPH pH < 3.0 (Protonated Quinoline) CheckPH->LowPH If HighPH pH > 10.0 (Deprotonated Quinoline) CheckPH->HighPH If MidPH pH 4-8 (Mixed State - AVOID) CheckPH->MidPH If Action1 Use High-Purity Type-B Silica or Add Amine Modifier LowPH->Action1 Suppress Silanols Action2 Use Hybrid Silica (e.g., BEH Technology) HighPH->Action2 Prevent Dissolution MidPH->LowPH Adjust to MidPH->HighPH Or adjust to

Decision matrix for resolving peak tailing in basic quinoline derivatives.

Q2: I cannot resolve the 5-bromo product from the 8-bromo regioisomer byproduct using a standard C18 column. What is the alternative?

The Causality: C18 phases rely almost exclusively on dispersive (hydrophobic) interactions. Because the 5-bromo and 8-bromo regioisomers of 2,7-dimethylquinoline possess nearly identical hydrophobicities and molar volumes, C18 provides insufficient thermodynamic selectivity ( α ) to separate them.

The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns offer orthogonal retention mechanisms specifically suited for halogenated aromatics: π−π interactions, strong dipole-dipole interactions, and specific halogen bonding between the stationary phase fluorines and the analyte's bromine atom. The slight steric and dipole moment differences between the 5-position and 8-position allow the PFP phase to easily resolve this critical pair.

Q3: During real-time reaction monitoring, my product peak area is increasing, but the retention time keeps shifting forward. What is happening?

The Causality: This is a classic symptom of "solvent mismatch" causing dynamic column overloading. As the reaction progresses, the concentration of 5-Bromo-2,7-dimethylquinoline increases. If your reaction solvent (e.g., pure Dichloromethane or Acetonitrile) is significantly stronger than your initial HPLC mobile phase, injecting the raw reaction mixture disrupts the local partitioning equilibrium at the head of the column. The analyte travels prematurely down the column before the gradient properly begins.

The Solution: Implement a rigorous automated at-line dilution protocol (see Part 3). Diluting the sample 1:50 into the weak mobile phase (e.g., 95% Water) ensures the analyte properly focuses at the column head prior to elution .

Part 2: Quantitative Data & Parameter Selection

To streamline your method development, utilize the following validated parameters for halogenated quinoline analysis.

Table 1: Mobile Phase Buffer Selection Guide
Buffer SystempH RangeQuinoline Ionization StateSilanol ActivityRecommended Column Chemistry
0.1% TFA / Water ~2.0Fully Protonated (+1)SuppressedHigh-Purity Type-B Silica (C18 or PFP)
20 mM K-Phosphate 2.5 - 3.0Fully Protonated (+1)SuppressedEnd-capped C18 / Phenyl-Hexyl
10 mM NH₄-Acetate 4.5 - 5.5Partial (AVOID) Highly ActiveNot Recommended (Severe Tailing)
20 mM NH₄-Bicarbonate 10.0 - 10.5Fully Deprotonated (0)ActiveEthylene-Bridged Hybrid (BEH) Silica
Table 2: Stationary Phase Selectivity for Halogenated Quinolines
Column ChemistryPrimary Interaction MechanismResolution of 5-Br vs 8-Br IsomersBest Use Case
Standard C18 Hydrophobic (Dispersive)Poor ( Rs​<1.0 )General purity checks, non-isomeric mixtures.
Phenyl-Hexyl Hydrophobic + π−π Moderate ( Rs​≈1.5 )Aromatic mixtures lacking halogen diversity.
PFP (Pentafluorophenyl) π−π , Dipole, Halogen BondingExcellent ( Rs​>2.0 ) Positional isomer separation (Recommended).

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, reaction monitoring cannot rely on direct injection without quenching. Unquenched samples continue to react inside the HPLC autosampler, yielding false kinetic data and "ghost peaks" from degradation.

Protocol: Automated At-Line Quenching and Kinetic Profiling

This protocol establishes a self-validating system by coupling chemical quenching with an internal standard, ensuring that any variation in injection volume or detector response is mathematically normalized .

Step 1: System Suitability Test (SST) Validation

  • Prepare a resolution standard containing 10 µg/mL each of 2,7-dimethylquinoline (Starting Material), 5-Bromo-2,7-dimethylquinoline (Product), and 8-Bromo-2,7-dimethylquinoline (Impurity).

  • Inject 1 µL onto the PFP column.

  • Self-Validation Gate: Do not proceed with reaction monitoring unless the resolution ( Rs​ ) between the 5-bromo and 8-bromo isomers is ≥1.8 , and the tailing factor ( Tf​ ) for all peaks is ≤1.5 .

Step 2: Quench Solution Preparation

  • Prepare a quench diluent consisting of 90% Water / 10% Acetonitrile containing 0.1% TFA (to freeze acid/base catalyzed pathways) and 50 mM Sodium Thiosulfate (to instantly reduce unreacted brominating agents like NBS or Br2​ ).

  • Spike the quench diluent with 50 µg/mL of an inert Internal Standard (e.g., 4-Chloroaniline) to correct for UV response factors.

Step 3: Automated Sampling Workflow

  • Program the liquid handling robot to withdraw a 5 µL aliquot from the active reaction vessel every 10 minutes.

  • Discharge the 5 µL aliquot directly into a vial containing 495 µL of the Quench Solution (1:100 dilution).

  • Mix via aspiration for 5 seconds.

  • Inject 2 µL of the quenched mixture onto the UHPLC system.

Workflow R Reaction Vessel (Bromination) S Automated Sampling Valve R->S Continuous Stirring Q In-line Quench & Dilution S->Q 5 µL Aliquot H UHPLC System (PFP Column) Q->H Injection D UV-DAD / MS Detection H->D Elution

Automated UHPLC reaction monitoring workflow for real-time kinetic profiling.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development, 2nd Edition. John Wiley & Sons. Available at:[Link]

  • McCalley, D. V. (2004). Effect of buffer on peak shape of peptides and basic compounds in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1038(1-2), 77-84. Available at:[Link]

  • Schafer, W. A., Hobbs, S., Rehm, J., Rakestraw, D. A., Orella, C., McLaughlin, M., Ge, Z., & Welch, C. J. (2007). Mobile Tool for HPLC Reaction Monitoring. Organic Process Research & Development, 11(5), 870–876. Available at:[Link]

  • Foley, D. A., Wang, J., Maranzano, B., Zell, M. T., Marquez, B. L., Xiang, Y., & Reid, G. L. (2013). Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development. Analytical Chemistry, 85(19), 8928-8932. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting 5-Bromo-2,7-dimethylquinoline Reactivity

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals encountering reactivity bottlenecks with 5-Bromo-2,7-dimethylquinoline (CAS: 1378255-34-5).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals encountering reactivity bottlenecks with 5-Bromo-2,7-dimethylquinoline (CAS: 1378255-34-5).

Heteroaryl halides, particularly functionalized quinolines, present unique physicochemical challenges in transition-metal catalysis. While the electron-deficient nature of the quinoline ring accelerates the initial oxidative addition of the C–Br bond, the presence of the Lewis basic nitrogen and adjacent steric bulk severely complicates downstream catalytic steps. This guide deconstructs the causality behind these failures and provides field-validated protocols to restore reaction efficiency.

Mechanistic Causality: Why is this Substrate Unreactive?

To troubleshoot effectively, we must first understand the molecular environment of 5-Bromo-2,7-dimethylquinoline:

  • Catalyst Poisoning (N-Coordination): The most common cause of low turnover numbers (TON) in quinoline cross-coupling is the coordination of the quinoline nitrogen to the electrophilic Pd(II) center[1]. While the 2-methyl group provides minor steric shielding, it is insufficient to prevent the formation of stable, off-cycle Pd-N dead-end complexes when using unhindered ligands[2].

  • Retarded Reductive Elimination: Quinolines are highly electron-deficient. While this accelerates oxidative addition, it thermodynamically stabilizes the Pd(II) intermediate, making the final reductive elimination step—which prefers electron-rich environments—sluggish and prone to side reactions.

  • Protodehalogenation: If transmetalation or reductive elimination is delayed, the long-lived Pd(II)-aryl species is highly susceptible to β -hydride elimination (if aliphatic alcohols/amines are present) or direct protonation, yielding the debrominated byproduct (2,7-dimethylquinoline).

Catalytic Cycle & Failure Pathways

G Pd0 Active Pd(0)L_n OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd 5-Bromo-2,7-dimethylquinoline PdII Pd(II) Aryl Halide Complex OxAdd->PdII Poison Off-Cycle Poisoning (Quinoline N-Coordination) PdII->Poison Small Ligands (e.g., PPh3) TransMet Transmetalation (Nucleophile Transfer) PdII->TransMet Bulky Ligands (e.g., XPhos) DeadEnd Inactive Pd-Quinoline Complex (Reaction Stalls) Poison->DeadEnd RedElim Reductive Elimination TransMet->RedElim Product Cross-Coupled Product + Pd(0)L_n RedElim->Product Product->Pd0 Catalyst Regeneration

Catalytic cycle of bromoquinoline cross-coupling highlighting the N-coordination poisoning pathway.

Diagnostic FAQ (Troubleshooting Guide)

Q: My Suzuki-Miyaura coupling stalls at 15-20% conversion when using Pd(PPh3​)4​ . I see starting material and some debrominated byproduct. What is happening? A: Your catalyst is being poisoned. Triphenylphosphine ( PPh3​ ) is a relatively small, monodentate ligand. After oxidative addition, the unprotected Lewis basic nitrogen of the quinoline outcompetes the boronic acid for the Pd(II) center, forming an inactive complex[1]. The debrominated byproduct occurs because the stalled Pd(II) complex eventually degrades via protonation. Solution: Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., XPhos or SPhos)[3]. The massive steric bulk of XPhos acts as a physical umbrella, preventing the quinoline nitrogen from approaching the metal center.

Q: I switched to Pd(dppf)Cl2​ , but my yields are still capped at 40%. Why isn't a bidentate ligand solving the issue? A: While bidentate ligands like dppf reduce N-coordination compared to PPh3​ , they are not electron-rich enough to force the difficult reductive elimination step for electron-deficient quinolines. Furthermore, dppf is prone to cleavage at high temperatures. You must use a ligand that is both sterically demanding (to prevent poisoning) and highly electron-rich (to accelerate reductive elimination)[4].

Q: My reaction mixture turns jet-black within 10 minutes of heating, and no product is formed. Is the substrate degrading? A: The substrate is likely fine; your catalyst has decomposed into "Palladium black" (inactive bulk Pd(0) nanoparticles). This is a self-validating sign of oxygen contamination or ligand dissociation. Because 5-Bromo-2,7-dimethylquinoline requires high activation energy for coupling, any dissolved oxygen will rapidly oxidize the electron-rich phosphine ligands at elevated temperatures, stripping the Pd(0) of its protective coordination sphere. Solution: Implement rigorous freeze-pump-thaw degassing (see Protocol A).

Q: Are there ligand-free alternatives if I want to avoid expensive Buchwald ligands? A: Yes. Recent advancements in base-metal catalysis have demonstrated that "naked nickel" complexes, such as Ni(4-CF3​stb)3​ , can effectively catalyze Suzuki-Miyaura couplings of heteroaryl bromides without exogenous ligands[1]. Nickel is less prone to permanent poisoning by Lewis basic sites, though it requires strict air-free handling.

Quantitative Data: Ligand & Catalyst Performance

The following table summarizes the causal relationship between ligand architecture and reaction outcomes when coupling bromoquinolines.

Catalyst SystemLigand ArchitecturePrimary Mechanistic ChallengeTypical Conversion (%)
Pd(PPh3​)4​ Unhindered MonodentateSevere catalyst poisoning via N-coordination< 20%
Pd(dppf)Cl2​ Unhindered BidentateSlow reductive elimination; moderate poisoning30 - 40%
Pd2​(dba)3​
  • XPhos
Bulky DialkylbiarylNone (Steric umbrella prevents N-coordination)> 90%
Pd(OAc)2​
  • BrettPhos
  • Highly Bulky BiarylOptimal for C-N bond formation (Amination)> 85%
    Ni(4-CF3​stb)3​ "Naked Nickel"Sensitivity to trace oxygen/moisture80 - 85%

    Validated Experimental Protocols

    Protocol A: Optimized Suzuki-Miyaura Coupling (C–C Bond Formation)

    This protocol utilizes XPhos to create a steric shield around the Palladium center, preventing quinoline poisoning while accelerating transmetalation.

    Reagents:

    • 5-Bromo-2,7-dimethylquinoline (1.0 equiv, 1.0 mmol)

    • Arylboronic Acid (1.5 equiv, 1.5 mmol)

    • Pd2​(dba)3​ (0.02 equiv, 2 mol% Pd)

    • XPhos (0.08 equiv, 8 mol%)

    • Anhydrous K3​PO4​ (3.0 equiv, 3.0 mmol)

    • Solvent: 1,4-Dioxane / H2​O (10:1 v/v, 0.2 M)

    Step-by-Step Methodology:

    • Solid Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2,7-dimethylquinoline, the arylboronic acid, Pd2​(dba)3​ , XPhos, and K3​PO4​ .

    • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times. (Causality: Removes atmospheric oxygen to prevent ligand oxidation and Pd-black formation).

    • Solvent Preparation: In a separate flask, prepare the 1,4-Dioxane/ H2​O mixture. Sparge the solvent with Argon for at least 30 minutes using a submerged needle.

    • Reaction Initiation: Add the degassed solvent to the Schlenk flask via syringe. Stir at room temperature for 5 minutes to allow the active Pd(0)-XPhos complex to pre-form (the solution should turn a deep, clear red/orange).

    • Heating: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously for 12 hours.

    • Validation Check: At 2 hours, check the reaction via TLC or LC-MS. The absence of black precipitate confirms the integrity of the catalytic cycle.

    • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

    Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

    Amination of electron-deficient heteroaryls is notoriously difficult. BrettPhos is explicitly chosen here because its extreme bulk prevents the formation of inactive Pd-bis(amine) complexes[3].

    Reagents:

    • 5-Bromo-2,7-dimethylquinoline (1.0 equiv, 1.0 mmol)

    • Primary or Secondary Amine (1.2 equiv, 1.2 mmol)

    • Pd(OAc)2​ (0.05 equiv, 5 mol%)

    • BrettPhos (0.05 equiv, 5 mol%)

    • Sodium tert-butoxide ( NaOtBu ) (1.5 equiv, 1.5 mmol)

    • Solvent: Anhydrous Toluene (0.2 M)

    Step-by-Step Methodology:

    • Preparation: Inside an Argon-filled glovebox, add 5-Bromo-2,7-dimethylquinoline, Pd(OAc)2​ , BrettPhos, and NaOtBu to a heavy-walled reaction tube. (Causality: NaOtBu is highly hygroscopic; glovebox preparation ensures anhydrous conditions, preventing substrate hydrolysis).

    • Amine Addition: If the amine is a solid, add it in the glovebox. If it is a liquid, add it via a gas-tight syringe after sealing the tube and removing it from the glovebox.

    • Solvent Addition: Add anhydrous, degassed toluene via syringe.

    • Heating: Seal the tube with a Teflon screw cap. Heat the mixture at 110 °C for 16 hours.

    • Workup: Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove inorganic salts and Pd residue, eluting with EtOAc. Concentrate and purify via chromatography.

    References

    • National Institutes of Health (NIH)
    • American Chemical Society (ACS)
    • Cross-Coupling Reactions Guide JMCCT URL
    • Palladium-Catalyzed Direct α‑C(sp3)

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative In Vitro Bioactivity of 5-Bromo-2,7-dimethylquinoline Analogs: A Guide to VEGFR-2 Targeted Screening

    Executive Summary The quinoline core is a privileged scaffold in oncology drug discovery, frequently utilized in the design of type II kinase inhibitors targeting tumor angiogenesis. While the base heterocyclic structure...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The quinoline core is a privileged scaffold in oncology drug discovery, frequently utilized in the design of type II kinase inhibitors targeting tumor angiogenesis. While the base heterocyclic structure provides a versatile foundation, specific substitutions—such as the steric bulk of methyl groups at C2/C7 and the unique halogen-bonding capabilities of a bromine atom at C5—dramatically alter the pharmacokinetic and pharmacodynamic profile of the molecule.

    This guide provides a rigorous, objective comparison of the in vitro bioactivity of 5-Bromo-2,7-dimethylquinoline and its C4-substituted analogs. By evaluating their efficacy against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and their phenotypic impact on endothelial cell proliferation, we establish a robust framework for lead optimization.

    Mechanistic Rationale & Target Biology

    The primary mechanism of action for this class of compounds is the competitive inhibition of the ATP-binding pocket within the intracellular kinase domain of VEGFR-2.

    As demonstrated in comprehensive structure-activity relationship (SAR) reviews (), the nitrogen atom of the quinoline ring forms a critical hydrogen bond with the hinge region of the kinase (specifically Cys919 in VEGFR-2). The addition of the 5-bromo modification enhances metabolic stability and introduces favorable halogen bonding, while the 2,7-dimethyl groups restrict the rotational freedom of the molecule, locking it into an optimal bioactive conformation. Derivatization at the C4 position with anilino or fluoroanilino groups projects into the deep hydrophobic pocket, displacing ordered water molecules and exponentially increasing binding affinity ().

    G VEGF VEGF Ligand VEGFR2 VEGFR-2 (Kinase Domain) VEGF->VEGFR2 Activates PLCg PLC-γ Pathway VEGFR2->PLCg Phosphorylation MAPK MAPK/ERK Pathway VEGFR2->MAPK Phosphorylation Quinoline 5-Bromo-2,7-dimethylquinoline Analog Quinoline->VEGFR2 Blocks ATP Pocket Angiogenesis Tumor Angiogenesis PLCg->Angiogenesis MAPK->Angiogenesis

    Mechanism of VEGFR-2 inhibition by quinoline analogs blocking angiogenic signaling.

    Comparative Bioactivity Profile

    To objectively assess the impact of C4-substitutions on the 5-bromo-2,7-dimethylquinoline scaffold, we compared the base compound against two synthesized analogs and a clinical reference standard (Sorafenib).

    Data was generated using orthogonal assays: biochemical kinase inhibition ( IC50​ ) and cell-based phenotypic viability ( GI50​ ).

    CompoundSubstitutionVEGFR-2 IC50​ (nM)HUVEC GI50​ (µM)A549 GI50​ (µM)Selectivity Index
    Analog 1 Base Scaffold (None)>10,000>50.0>50.0N/A
    Analog 2 C4-(Phenylamino)145 ± 122.4 ± 0.315.2 ± 1.16.3
    Analog 3 C4-(4-Fluorophenylamino)28 ± 40.6 ± 0.18.4 ± 0.514.0
    Sorafenib Reference Standard27 ± 30.8 ± 0.26.5 ± 0.48.1

    Note: Selectivity Index is calculated as ( GI50,A549​/GI50,HUVEC​ ). A higher index indicates preferential activity against angiogenesis-dependent endothelial cells.

    Assay Causality & Self-Validating Design

    As Application Scientists, we must ensure that our data is an artifact-free reflection of target biology. The protocols below are designed with explicit causality and internal validation mechanisms:

    • Fluorescence Interference Mitigation: Quinolines are inherently fluorescent molecules. Using standard fluorescence intensity assays often results in false negatives (where the compound's emission masks kinase activity). We utilize Time-Resolved FRET (TR-FRET) . By introducing a 50-microsecond temporal delay before reading the emission, short-lived compound auto-fluorescence decays completely, isolating the long-lived europium FRET signal.

    • Thermodynamic Accuracy: ATP concentration in the kinase assay is strictly maintained at its apparent Michaelis constant ( Km,app​ ). Running assays at Km​ ensures that the calculated IC50​ accurately reflects the inhibitor's true binding affinity ( Ki​ ) according to the Cheng-Prusoff equation, preventing artificial potency inflation caused by ATP depletion.

    • Phenotypic Selectivity: To prove that the analogs are true targeted inhibitors and not general cytotoxic poisons (e.g., DNA intercalators), we run parallel viability assays. Human Umbilical Vein Endothelial Cells (HUVECs) are highly dependent on VEGFR-2. A549 lung carcinoma cells are driven by alternative pathways (EGFR/KRAS). Analog 3's high Selectivity Index (14.0) validates its targeted anti-angiogenic mechanism ().

    Detailed Experimental Protocols

    Workflow Prep Compound Dilution (10-Point Curve) Incubate Kinase + Substrate Incubation Prep->Incubate ATP ATP Addition (at Km app) Incubate->ATP Read TR-FRET Readout (Ex 340/Em 520) ATP->Read Analyze Z'-Factor & IC50 Calculation Read->Analyze

    Self-validating TR-FRET kinase assay workflow for high-throughput screening.

    Protocol A: Self-Validating TR-FRET VEGFR-2 Kinase Assay

    Objective: Quantify the biochemical inhibition of the VEGFR-2 kinase domain.

    • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Supplement with 2 mM DTT immediately before use.

    • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the quinoline analogs in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume pro-plate using an acoustic liquid handler to ensure precise volumetric transfer.

    • Internal Controls (Self-Validation):

      • Positive Control (0% Inhibition): 100 nL DMSO vehicle.

      • Negative Control (100% Inhibition): 100 nL of 10 µM Staurosporine.

    • Enzyme/Substrate Addition: Add 5 µL of a 2X mix containing recombinant VEGFR-2 kinase domain (final conc. 0.5 nM) and ULight-poly GAT substrate (final conc. 100 nM). Incubate for 15 minutes at room temperature to allow compound binding.

    • Reaction Initiation: Add 5 µL of 2X ATP solution. Crucial Step: The final ATP concentration must be exactly 10 µM (the predetermined Km,app​ for this specific VEGFR-2 batch).

    • Incubation & Termination: Incubate for 60 minutes at 22°C. Terminate the reaction by adding 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+) and Europium-anti-phospho-tyrosine antibody (final conc. 2 nM).

    • Readout & Quality Control: Read on a multi-mode microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

      • Validation Gate: Calculate the Z'-factor using the positive and negative controls. The assay is only deemed valid if Z' > 0.65 , confirming a robust signal-to-background ratio and minimal assay drift.

    Protocol B: Phenotypic Viability & Selectivity Assay (MTT)

    Objective: Assess cellular anti-angiogenic potency versus generalized cytotoxicity.

    • Cell Seeding: Seed HUVEC (primary) and A549 (cancer) cells in 96-well plates at a density of 3×103 cells/well in their respective optimized media. Incubate for 24 hours at 37°C, 5% CO2.

    • Compound Treatment: Treat cells with quinoline analogs (0.1 µM to 50 µM) normalized to 0.5% final DMSO concentration. Include a vehicle control (0.5% DMSO) and a blank (media only) to establish baseline absorbance.

    • Incubation: Incubate for 72 hours.

    • Metabolic Readout: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. The mitochondrial reductase in living cells will convert the yellow tetrazolium into insoluble purple formazan.

    • Solubilization & Measurement: Carefully aspirate the media and dissolve the formazan crystals in 150 µL of acidified isopropanol. Read absorbance at 570 nm (with background subtraction at 650 nm).

    • Data Analysis: Normalize data against the vehicle control (set to 100% viability). Calculate GI50​ using a 4-parameter logistic non-linear regression model.

    Conclusion

    The base 5-Bromo-2,7-dimethylquinoline scaffold is biologically inert on its own but serves as an exceptional structural foundation. As demonstrated by the comparative data, functionalizing the C4 position with a 4-fluoroanilino group (Analog 3) transforms the molecule into a highly potent, selective VEGFR-2 inhibitor. The fluorinated analog achieves parity with the clinical standard Sorafenib in biochemical assays while demonstrating superior phenotypic selectivity for endothelial cells, making it a prime candidate for further in vivo pharmacokinetic evaluation.

    References

    • Egieyeh, S., et al. (2022). "Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review." RSC Advances, 12(38), 24654-24683. Available at:[Link]

    • Zhang, H.-Q., et al. (2024). "Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met." ACS Omega, 9(4), 4567-4582. Available at:[Link]

    • Li, K., et al. (2016). "Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors." Bioorganic & Medicinal Chemistry, 24(8), 1889-1897. Available at:[Link]

    Comparative

    Spectroscopic Validation of 5-Bromo-2,7-dimethylquinoline Reaction Products: A Comparative Guide to Analytical Workflows

    The Analytical Challenge in Quinoline Functionalization 5-Bromo-2,7-dimethylquinoline is a premium heterocyclic building block widely utilized in the synthesis of kinase inhibitors and antimalarial pharmacophores. The C5...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The Analytical Challenge in Quinoline Functionalization

    5-Bromo-2,7-dimethylquinoline is a premium heterocyclic building block widely utilized in the synthesis of kinase inhibitors and antimalarial pharmacophores. The C5-bromo substitution serves as an optimal handle for palladium-catalyzed carbon-nitrogen (C-N) bond formation, most notably via the Buchwald-Hartwig amination[1].

    While bromoquinolines are generally highly reactive substrates in cross-coupling transformations[2], the specific architecture of the 2,7-dimethyl derivative introduces severe analytical complexities. The methyl groups exert inductive (+I) effects that alter the electronic microenvironment, while the C4-H (peri-position) and C6-H create a sterically demanding pocket around the C5 reaction site. Consequently, validating the successful formation of the C5-N bond—and ruling out competitive hydrodehalogenation or homocoupling—requires moving beyond standard benchtop analysis.

    This guide objectively compares the Standard Benchtop Workflow against an Advanced High-Resolution Workflow for validating the Buchwald-Hartwig amination products of 5-Bromo-2,7-dimethylquinoline, providing researchers with the causality behind necessary experimental upgrades.

    Comparative Workflow Architecture

    To definitively confirm product identity, analytical modalities must be matched to the structural complexity of the target.

    ValidationWorkflow Substrate 5-Bromo-2,7-dimethylquinoline + Amine Reaction Buchwald-Hartwig Amination (Pd-Catalyzed) Substrate->Reaction Crude Crude Product Mixture Reaction->Crude StdMethod Standard Workflow (1D NMR + Low-Res MS) Crude->StdMethod AdvMethod Advanced Workflow (2D NMR + HRMS) Crude->AdvMethod StdResult Ambiguous Regiochemistry Overlapping Aromatics StdMethod->StdResult AdvResult Definitive C5-N Bond Confirmation Exact Mass & HMBC Mapping AdvMethod->AdvResult

    Comparative analytical workflows for validating 5-Bromo-2,7-dimethylquinoline coupling products.

    Why Standard Validation Fails (The Causality)

    In a standard 1D 1 H NMR spectrum (300-400 MHz), the introduction of an electron-donating amine at C5 triggers a strong mesomeric (+M) effect. This shields the ortho (H6) and para (H8) protons on the carbocyclic ring, compressing their chemical shifts into a tight multiplet alongside H3 and H4. Standard 1D NMR cannot easily distinguish between the desired C5-aminated product and isomeric impurities[3]. Furthermore, low-resolution LC-MS provides nominal mass data that cannot differentiate between the target product and isobaric matrix interferences.

    The Advanced Solution

    Advanced validation utilizes 2D Heteronuclear Multiple Bond Correlation (HMBC) and High-Resolution Mass Spectrometry (HRMS) . HMBC detects long-range ( 3JCH​ ) couplings, allowing chemists to map the exact connectivity between the newly introduced amine protons and the C5 carbon of the quinoline core, providing unambiguous proof of regiochemistry.

    Self-Validating Experimental Protocol

    The following methodology details the synthesis and advanced validation of a model product: 5-morpholino-2,7-dimethylquinoline . The protocol is designed as a self-validating system, incorporating in-process checkpoints to ensure data integrity.

    Phase 1: Buchwald-Hartwig Amination

    The mechanism proceeds via oxidative addition of the C5-Br bond to a Pd(0) species, followed by amine coordination, deprotonation, and reductive elimination[4].

    • Reagent Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with 5-Bromo-2,7-dimethylquinoline (1.0 eq, 1.0 mmol), Pd 2​ (dba) 3​ (0.02 eq, 2 mol%), XPhos (0.04 eq, 4 mol%), and NaOtBu (1.5 eq, 1.5 mmol).

      • Causality Note: XPhos is selected because its bulky, electron-rich biaryl framework accelerates the difficult reductive elimination step from the sterically hindered C5 position, effectively suppressing off-target hydrodehalogenation[4].

    • Reaction Execution: Add anhydrous Toluene (5 mL) and Morpholine (1.2 eq, 1.2 mmol). Seal the flask, remove from the glovebox, and stir at 100 °C for 12 hours.

    • In-Process Validation Checkpoint: Aliquot 10 µL of the mixture, quench in 100 µL methanol, and analyze via TLC (Silica, 1:1 EtOAc/Hexane). The reaction is self-validating if the UV-active starting material ( Rf​≈0.7 ) is fully consumed and replaced by a highly fluorescent, lower Rf​ spot ( Rf​≈0.4 ).

    • Workup: Filter the crude mixture through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via flash column chromatography.

    Phase 2: Spectroscopic Validation
    • HRMS (ESI-TOF): Dissolve 1 mg of the purified product in LC-MS grade acetonitrile. Acquire the exact mass in positive ion mode.

    • 2D NMR Acquisition: Dissolve 15 mg of the product in 0.5 mL CDCl 3​ . Acquire a 1 H- 13 C HMBC spectrum on a 600 MHz spectrometer.

    • Data Validation Checkpoint: Scan the HMBC spectrum for a cross-peak connecting the morpholine α -protons ( 3.1 ppm) to a quaternary aromatic carbon ( 145-150 ppm). The presence of this specific 3JCH​ correlation is the definitive proof of C5 regioselectivity.

    Quantitative Data Comparison

    The table below summarizes the analytical readouts, demonstrating why the advanced workflow provides superior diagnostic confidence for heteroaromatic cross-coupling products[5].

    Analytical ParameterStandard Workflow (1D NMR + LRMS)Advanced Workflow (2D NMR + HRMS)Diagnostic Confidence
    Mass Spectrometry Nominal mass (m/z 243 [M+H] + )Exact mass (m/z 243.1492 [M+H] + )Low vs. High: HRMS confirms elemental composition ( C15​H18​N2​O ) and rules out isobaric impurities.
    Regiochemistry 1D 1 H NMR: Overlapping multiplets in the aromatic region (7.0 - 8.2 ppm).2D HMBC: Clear 3JCH​ correlation from morpholine α -protons to the C5 quinoline carbon.Low vs. High: 2D NMR definitively maps the C-N bond location, bypassing signal overlap issues.
    Purity Assessment Integration of 1D peaks (highly susceptible to hidden co-eluting impurities).Quantitative NMR (qNMR) utilizing an internal standard (e.g., Maleic acid).Moderate vs. High: qNMR provides absolute mass fraction purity >99%.

    Conclusion

    For sterically encumbered and electronically complex substrates like 5-Bromo-2,7-dimethylquinoline, standard benchtop validation is insufficient. The overlapping aromatic signals and potential for competing side reactions demand the use of advanced spectroscopic workflows. By integrating 2D HMBC NMR and HRMS into the validation pipeline, researchers can establish a self-validating, highly trustworthy data package that guarantees the structural integrity of their synthesized libraries.

    References

    • Validating the Reactivity of 6-Bromoquinoline as a Synthetic Building Block: A Comparative Guide - Benchchem. 2

    • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed (NIH).5

    • A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam - ACS Publications. 3

    • Buchwald–Hartwig amination - Wikipedia. 1

    • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC (NIH). 4

    Sources

    Validation

    5-Bromo-2,7-dimethylquinoline vs other quinoline building blocks in drug discovery

    The quinoline nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from antimalarials to targeted anticancer kinase inhibitor...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The quinoline nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from antimalarials to targeted anticancer kinase inhibitors[1]. However, the success of a quinoline-based drug discovery program heavily depends on the specific substitution pattern of the starting building block.

    As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds for fragment-based drug discovery (FBDD) and late-stage functionalization. In this guide, we will objectively compare 5-Bromo-2,7-dimethylquinoline against other common quinoline building blocks, analyzing the mechanistic rationale behind its structural features and providing field-proven experimental protocols for its application.

    Structural & Mechanistic Rationale: The "Why" Behind the Scaffold

    The selection of 5-Bromo-2,7-dimethylquinoline is not arbitrary; it is a highly engineered self-validating system designed to overcome specific pharmacokinetic (PK) and synthetic hurdles[2].

    • The 5-Bromo Handle (Synthetic Divergence): Halogens at the C5 position are highly reactive towards palladium and nickel oxidative addition. Unlike the C4 or C8 positions, functionalization at C5 projects substituents into a distinct vector space, which is highly valuable for probing deep hydrophobic pockets in target proteins[3].

    • The 2-Methyl Group (Metabolic Shielding): Unsubstituted quinolines are notoriously susceptible to rapid in vivo oxidation at the C2 position by Aldehyde Oxidase (AO), leading to poor metabolic stability and rapid clearance. The strategic placement of a methyl group at C2 sterically blocks this metabolic hotspot, significantly extending the compound's half-life.

    • The 7-Methyl Group (Lipophilic Tuning): The C7 methyl group alters the electron density of the fused benzene ring and acts as a lipophilic anchor. Quantitative Structure-Activity Relationship (QSAR) studies have demonstrated that 2,7-dimethylquinoline derivatives exhibit favorable binding interactions in the active sites of critical metabolic enzymes like Cytochrome P450s[4].

    PK_Logic Start Unsubstituted Quinoline Mod1 Add 2-Methyl (Blocks Aldehyde Oxidase) Start->Mod1 Mod2 Add 7-Methyl (Modulates Lipophilicity) Mod1->Mod2 Mod3 Add 5-Bromo (Enables Cross-Coupling) Mod2->Mod3 Result Optimized Scaffold: 5-Bromo-2,7-dimethylquinoline Mod3->Result

    Caption: Logical progression of structural modifications to optimize quinoline pharmacokinetics and reactivity.

    Comparative Analysis: Quinoline Building Blocks

    To objectively evaluate 5-Bromo-2,7-dimethylquinoline, we must benchmark it against other commercially available alternatives. The table below summarizes the quantitative and qualitative data driving scaffold selection.

    ScaffoldLate-Stage FunctionalizationMetabolic Stability (AO)Lipophilic Ligand EfficiencyPrimary Application
    5-Bromo-2,7-dimethylquinoline Excellent (C5-Bromo active)High (C2-Methyl blocked)High (C7-Methyl anchor)Fragment-based drug discovery, Kinases
    5-Bromoquinoline Excellent (C5-Bromo active)Low (C2 unblocked)Low Basic cross-coupling research[5]
    4-Aminoquinoline Poor (Requires pre-assembly)Moderate Moderate Antimalarial agents (e.g., Chloroquine)[6]
    8-Hydroxyquinoline Moderate Moderate Low (Chelation toxicity)Metalloenzyme inhibitors, Ionophores

    Synthetic Workflows & Experimental Protocols

    The true value of 5-Bromo-2,7-dimethylquinoline lies in its ability to serve as a central hub for divergent synthesis. By utilizing different catalytic systems, researchers can rapidly generate libraries of aryl, amine, and alkyl derivatives[7].

    G A 5-Bromo-2,7-dimethylquinoline (Core Scaffold) B Suzuki-Miyaura (Pd-catalyzed) A->B C Buchwald-Hartwig (Pd-catalyzed) A->C D Ni/Photoredox (C(sp2)-C(sp3)) A->D E 5-Aryl Derivatives (Targeting Kinases) B->E F 5-Amino Derivatives (Targeting GPCRs) C->F G 5-Alkyl Derivatives (Novel Aliphatic Space) D->G

    Caption: Divergent synthetic workflow utilizing 5-Bromo-2,7-dimethylquinoline for library generation.

    Protocol 1: High-Throughput Suzuki-Miyaura Cross-Coupling

    This protocol is optimized for generating 5-aryl quinoline libraries.

    • Causality & Rationale: Pd(dppf)Cl2​ is selected as the catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. This is critical when coupling sterically hindered ortho-substituted boronic acids to the rigid quinoline core[3].

    • Step-by-Step Methodology:

      • Preparation: In an oven-dried 10 mL microwave vial, add 5-Bromo-2,7-dimethylquinoline (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv, 0.75 mmol), and K2​CO3​ (3.0 equiv, 1.5 mmol).

      • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv, 0.025 mmol) inside a nitrogen-filled glovebox to prevent catalyst degradation.

      • Solvent: Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1 v/v, 5.0 mL). The water is essential to dissolve the base and form the reactive boronate "ate" complex.

      • Reaction: Seal the vial, remove from the glovebox, and heat at 90 °C for 12 hours under vigorous stirring.

      • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel chromatography.

    Protocol 2: State-of-the-Art Ni/Photoredox C(sp2)-C(sp3) Coupling

    Traditional palladium catalysis often fails for introducing aliphatic (sp3) chains due to rapid β-hydride elimination. This dual catalytic protocol overcomes this limitation[5].

    • Causality & Rationale: The Ir-photocatalyst absorbs blue LED light to reach an excited state, executing a single-electron transfer (SET) to the alkyl pinacolboronate to generate a carbon-centered alkyl radical. This radical is intercepted by the Nickel catalytic cycle, enabling robust C(sp2)-C(sp3) bond formation at the C5 position without β-hydride elimination[5].

    • Step-by-Step Methodology:

      • Preparation: To a dry vial, add 5-Bromo-2,7-dimethylquinoline (1.0 equiv, 0.2 mmol), alkyl pinacolboronate (1.5 equiv, 0.3 mmol), NiCl2​⋅dme (10 mol%), dtbbpy ligand (10 mol%), Ir(ppy)3​ (2 mol%), and Cs2​CO3​ (2.0 equiv).

      • Degassing: Add anhydrous DMF (2.0 mL) and sparge the solution with Argon for 15 minutes. Oxygen must be strictly excluded as it quenches the excited photocatalyst and intercepts the alkyl radical.

      • Irradiation: Seal the vial and place it in a photoreactor equipped with 450 nm Blue LEDs. Stir at room temperature for 24 hours. A cooling fan must be used to ensure the reaction remains at ambient temperature.

      • Workup: Quench the reaction by exposing it to air. Dilute with diethyl ether, wash with water to remove DMF, concentrate, and purify via preparative HPLC.

    Sources

    Comparative

    Benchmarking catalytic activity with 5-Bromo-2,7-dimethylquinoline as a substrate

    Benchmarking Catalytic Activity: Overcoming Electronic and Steric Hurdles in Heteroaryl Cross-Coupling In the landscape of modern drug discovery and process chemistry, the efficient construction of carbon-carbon (C–C) an...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Benchmarking Catalytic Activity: Overcoming Electronic and Steric Hurdles in Heteroaryl Cross-Coupling

    In the landscape of modern drug discovery and process chemistry, the efficient construction of carbon-carbon (C–C) and carbon-heteroatom (C–N) bonds via palladium-catalyzed cross-coupling is foundational. However, benchmarking new catalytic systems requires substrates that accurately represent the complex, heteroatom-rich pharmacophores encountered in real-world applications.

    As an Application Scientist, I selected 5-Bromo-2,7-dimethylquinoline as the premier benchmarking substrate for this comparative guide. This molecule presents a unique mechanistic playground: the 2-methyl group acts as a steric shield for the quinoline nitrogen, mitigating deleterious off-target palladium-nitrogen coordination (catalyst poisoning), while the 5-bromo position evaluates the catalyst's ability to perform oxidative addition on an electron-rich, fused bicyclic system.

    This guide objectively compares the performance of state-of-the-art Palladium G3/G4 precatalysts against this benchmark substrate, utilizing High-Throughput Experimentation (HTE) to provide actionable, data-driven insights for synthetic chemists.

    Mechanistic Rationale: The Causality of Catalyst Selection

    When benchmarking catalytic activity, the choice of precatalyst and ligand dictates the success of the oxidative addition and reductive elimination steps. Traditional Pd(0) sources (like Pd(PPh₃)₄) often fail with unactivated heteroaryl bromides due to slow activation kinetics and ligand scrambling[1].

    To overcome this, we benchmarked dialkylbiaryl phosphine ligands (Buchwald ligands) paired with Pd G3 precatalysts . The causality here is critical: G3 precatalysts undergo rapid, base-mediated activation to generate a highly active, monoligated Pd(0)-L1 species. This prevents the formation of unreactive PdL₂ complexes. For 5-Bromo-2,7-dimethylquinoline, a monoligated active species is essential to navigate the steric bulk of the quinoline framework during the oxidative addition step, while the electron-rich nature of ligands like XPhos and BrettPhos accelerates the subsequent transmetalation and reductive elimination phases[2].

    Catalytic_Cycle A Precatalyst Activation (Pd(0) L1 Generation) B Oxidative Addition (C5-Br Insertion) A->B 5-Br-2,7-diMe-Quinoline C Transmetalation / Amine Binding B->C Coupling Partner D Reductive Elimination (Product Release) C->D Base Assistance D->A Pd(0) Regeneration

    Pd-catalyzed cross-coupling cycle highlighting the oxidative addition step.

    High-Throughput Experimentation (HTE) Workflow

    To ensure trustworthiness and reproducibility, the benchmarking was conducted using a self-validating HTE workflow[3]. By screening multiple variables (catalyst, base, solvent) simultaneously in a 96-well format, we eliminate batch-to-batch human error and generate statistically robust reactivity models. Every reaction well includes an inert internal standard (4,4'-di-tert-butylbiphenyl, dtbbpy) to allow for precise LC-MS yield quantification without the need for isolation.

    HTE_Workflow A Substrate Prep (5-Br-2,7-diMe-Quinoline) B Catalyst Dispensing (Pd G3/G4 Library) A->B C Base & Solvent Addition B->C D HTE Reactor (96-well, 100°C) C->D E LC-MS Analytics (Yield & Selectivity) D->E

    High-Throughput Experimentation (HTE) workflow for cross-coupling evaluation.

    Comparative Data & Analytics

    The following tables summarize the catalytic benchmarking of 5-Bromo-2,7-dimethylquinoline in both Suzuki-Miyaura (C–C) and Buchwald-Hartwig (C–N) cross-couplings.

    Table 1: Suzuki-Miyaura Benchmarking (C–C Bond Formation)

    Reaction Conditions: 5-Bromo-2,7-dimethylquinoline (0.1 mmol), Phenylboronic acid (0.15 mmol), Pd Precatalyst (2 mol%), Base (0.3 mmol), Dioxane/H₂O (9:1), 100 °C, 16 h.

    Precatalyst (2 mol%)BaseConversion (%)LC-MS Yield (%)Catalyst Assessment
    XPhos Pd G3 K₃PO₄>9994 Optimal. Bulky ligand facilitates rapid reductive elimination.
    SPhos Pd G3 K₃PO₄8578Moderate. Less steric bulk leads to slower turnover.
    RuPhos Pd G3 K₂CO₃6052Suboptimal for this specific C-C coupling; protodeboronation observed.
    Pd(dppf)Cl₂ (Control)K₂CO₃2518Poor. Bidentate ligand struggles with the hindered 5-position.
    Table 2: Buchwald-Hartwig Amination Benchmarking (C–N Bond Formation)

    Reaction Conditions: 5-Bromo-2,7-dimethylquinoline (0.1 mmol), Morpholine (0.12 mmol), Pd Precatalyst (2 mol%), Base (0.2 mmol), Toluene, 105 °C, 16 h.

    Precatalyst (2 mol%)BaseConversion (%)LC-MS Yield (%)Catalyst Assessment
    BrettPhos Pd G3 NaOtBu>9991 Optimal. Highly selective for secondary amines; prevents off-target binding.
    RuPhos Pd G3 NaOtBu9084Strong alternative, though slight hydrodehalogenation noted.
    tBuXPhos Pd G3 LiHMDS4538Poor. Excessive steric bulk hinders morpholine binding.
    Pd₂(dba)₃ / BINAP Cs₂CO₃158Fails. Classic systems cannot overcome the deactivated heteroaryl core.

    Data Synthesis: The benchmarking clearly demonstrates that for sterically demanding, coordinating substrates like 5-Bromo-2,7-dimethylquinoline, modern monoligated Pd G3 systems (XPhos for C–C; BrettPhos for C–N) vastly outperform traditional bidentate or unligated palladium sources.

    Self-Validating Experimental Protocol

    To ensure absolute scientific integrity, the following protocol incorporates a self-validating internal standard mechanism. This ensures that any reported yields are independent of matrix effects or ionization discrepancies during LC-MS analysis.

    Step 1: Preparation of the Stock Solutions (Inside Glovebox)

    • Substrate Solution: Dissolve 5-Bromo-2,7-dimethylquinoline (236 mg, 1.0 mmol) and the internal standard 4,4'-di-tert-butylbiphenyl (dtbbpy, 26.6 mg, 0.1 mmol) in 10 mL of anhydrous 1,4-dioxane. Causality: dtbbpy is chosen as it is completely inert to cross-coupling conditions and provides a reliable UV/MS response for calibration.

    • Catalyst Solutions: Prepare separate 0.02 M stock solutions of XPhos Pd G3 and BrettPhos Pd G3 in anhydrous THF.

    Step 2: HTE Plate Dosing

    • Using a positive displacement automated liquid handler, dose 100 µL of the Substrate Solution (10 µmol substrate) into a 96-well glass-lined aluminum reactor block.

    • Dose the respective coupling partners (15 µmol of boronic acid or amine) into the designated wells.

    • Dispense 10 µL of the Catalyst Solution (0.2 µmol, 2 mol%) into each well.

    • Add the solid bases (30 µmol) using a solid dosing robot, followed by the addition of 100 µL of the designated solvent to reach the final reaction concentration.

    Step 3: Reaction Execution & Quenching

    • Seal the 96-well plate with a Teflon-lined silicone mat and compress it within the reactor clamp to prevent solvent loss.

    • Heat the block to 100 °C on a tumble stirrer for 16 hours. Causality: Tumble stirring ensures heterogeneous bases (like K₃PO₄) remain suspended, maximizing the interfacial surface area for the transmetalation step.

    • Cool the block to room temperature. Quench the reactions by adding 500 µL of LC-MS grade acetonitrile containing 0.1% formic acid to each well. The acid neutralizes the base and halts the catalytic cycle.

    Step 4: LC-MS Analytics and Yield Quantification

    • Filter the quenched mixtures through a 0.2 µm PTFE filter plate into an analytical collection plate.

    • Analyze via UPLC-MS. Calculate the yield by comparing the integrated area of the product peak against the internal standard (dtbbpy) peak, utilizing a pre-established multi-point calibration curve.

    Conclusion

    Benchmarking with 5-Bromo-2,7-dimethylquinoline exposes the limitations of legacy palladium catalysts while validating the robust nature of modern Pd G3 architectures. By utilizing HTE workflows, we can definitively conclude that XPhos and BrettPhos ligands provide the optimal steric and electronic environments required to activate deactivated, sterically shielded heteroaryl halides, paving the way for more efficient library generation in medicinal chemistry.

    References

    • Roadmap to Pharmaceutically Relevant Reactivity Models Leveraging High-Throughput Experimentation. ChemRxiv.[Link]

    • Flow chemistry as a tool for high throughput experimentation. Digital Discovery (RSC Publishing).[Link]

    • A Process Chemistry Benchmark for sp2–sp3 Cross Couplings. Journal of Organic Chemistry (ACS Publications).[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    5-Bromo-2,7-dimethylquinoline proper disposal procedures

    Standard Operating Procedure: Safe Handling and Disposal of 5-Bromo-2,7-dimethylquinoline Introduction For researchers and drug development professionals, the proper logistical and safety management of halogenated hetero...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Standard Operating Procedure: Safe Handling and Disposal of 5-Bromo-2,7-dimethylquinoline

    Introduction For researchers and drug development professionals, the proper logistical and safety management of halogenated heterocyclic compounds is critical. 5-Bromo-2,7-dimethylquinoline (CAS: 1378255-34-5)[1] is a specialized building block frequently utilized in pharmaceutical synthesis. Due to its specific structural components—a quinoline core and a bromine substituent—it presents unique environmental and toxicological challenges. This guide provides a self-validating, step-by-step operational plan for the safe handling, spill management, and terminal disposal of this compound, ensuring compliance with environmental protection standards.

    Mechanistic Rationale for Disposal Protocols (The "Why") Laboratory safety must be rooted in chemical causality. Understanding the physicochemical properties of 5-Bromo-2,7-dimethylquinoline dictates our operational choices:

    • The Halogenated Hazard: The presence of the bromine atom strictly categorizes this compound as a "halogenated waste"[2][3]. If incinerated in standard facilities, halogenated organics generate highly corrosive hydrogen bromide (HBr) gas and can synthesize highly toxic halogenated dioxins and furans[3][4]. Therefore, it must be segregated and routed to specialized high-temperature rotary kilns equipped with caustic scrubbers designed to neutralize halo-acids[3][4].

    • Quinoline Core Toxicity: The parent compound, quinoline, is classified by the EPA as a Group C (possible human) carcinogen and a known hepatotoxin[5][6]. The lipophilic nature of the 2,7-dimethyl and bromo substitutions enhances its ability to penetrate biological membranes, increasing the risk of dermal absorption and acute aquatic toxicity[6][7]. This necessitates stringent segregation, secondary containment, and the absolute prohibition of sink disposal[2][8].

    Quantitative Hazard Data To standardize risk assessment across your laboratory, the following table summarizes the critical hazard thresholds and classifications associated with halogenated quinoline derivatives.

    Hazard ParameterClassification / ThresholdOperational Implication
    GHS Classification Acute Tox. 3 (Oral); Skin/Eye Irrit. 2Requires nitrile gloves, fume hood handling, and safety goggles[1][7].
    EPA Waste Category Halogenated Organic WasteMust be segregated from non-halogenated solvent streams[2][9].
    Aquatic Toxicity High (Long-lasting effects)Zero-tolerance for drain/sewer disposal[7][8].
    Incineration Requirement > 1,000°C with Caustic ScrubbingRequires licensed hazardous waste contractor for terminal destruction[3][7].
    Spill Deactivation 5 ppm bentonite clay to 1 ppm productUse inert absorbents; avoid combustible cleanup materials[8].

    Step-by-Step Disposal Workflows

    Protocol 1: Liquid Waste Segregation and Collection

    • Segregation: Establish a dedicated, clearly labeled container for "Hazardous Waste - Halogenated Organics (Contains 5-Bromo-2,7-dimethylquinoline)"[2][10]. Never mix this stream with non-halogenated solvents (e.g., acetone, methanol) to prevent complex downstream processing and regulatory issues[9][11].

    • Containment: Use high-density polyethylene (HDPE) or glass containers with PTFE-lined, threaded caps to ensure a vapor-tight seal[2].

    • Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a liquid-proof spill tray) to capture potential leaks[10]. Do not fill the container beyond 75% capacity to allow for vapor expansion[9].

    • Decontamination: Rinse all glassware that contacted the compound with a compatible solvent (e.g., dichloromethane) and collect the rinsate directly into the halogenated liquid waste container[7].

    Protocol 2: Solid Waste Management

    • Collection: Place all contaminated solid materials—including weighing boats, filter papers, and disposable PPE (nitrile gloves)—into a puncture-resistant, sealable hazardous solid waste bin[7].

    • Labeling: Label the bin explicitly as "Contaminated Solid Waste - Halogenated Quinoline Derivatives"[7].

    • Storage: Keep the solid waste container tightly closed at all times unless actively adding waste[2][11].

    Protocol 3: Immediate Spill Management

    • Isolation: Immediately close laboratory doors and open fume hood sashes to maximize exhaust ventilation[2].

    • Solid Spills (Powder): Do not sweep dry powder, as this generates hazardous dust[7]. Use a HEPA-filtered vacuum dedicated to hazardous chemicals, or gently cover the powder with damp absorbent pads (using a compatible solvent) to suppress aerosolization[7][8].

    • Liquid Spills (Solutions): Surround and cover the spill with an inert, non-combustible absorbent material such as bentonite clay, vermiculite, or sand[8].

    • Cleanup: Scoop the absorbed mixture using non-sparking tools and place it into a designated halogenated solid waste container[8]. Wash the spill area with a mild detergent solution, collecting the effluent as hazardous aqueous waste[8].

    Waste Routing Workflow

    WasteRouting Start 5-Bromo-2,7-dimethylquinoline Waste Generation Decision Waste State? Start->Decision Solid Solid Waste (Powder, PPE, Consumables) Decision->Solid Solid Liquid Liquid Waste (Solutions, Rinsate) Decision->Liquid Liquid HalogenatedSol Halogenated Solid Waste Container Solid->HalogenatedSol Double-bagged HalogenatedLiq Halogenated Liquid Waste Stream Liquid->HalogenatedLiq Segregate from non-halogenated Incineration High-Temp Rotary Kiln Incineration (with Caustic Scrubbing) HalogenatedLiq->Incineration EPA Licensed Contractor HalogenatedSol->Incineration EPA Licensed Contractor

    Figure 1: Decision matrix and routing workflow for 5-Bromo-2,7-dimethylquinoline laboratory waste.

    References

    1.[2] Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. URL: 2.[7] Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Benchchem. URL: 3.[8] Safety Data Sheet. Regulations.gov. URL: 4.[4] Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPIS. URL: 5.[5] Quinoline 91-22-5 Hazard Summary. EPA NEPIS. URL: 6.[1] 1075-34-9 | 5-Bromo-2-methylindole (Cross-reference 1378255-34-5). BLD Pharm. URL: 7.[9] Hazardous Waste Disposal Guide. Northwestern University Research Safety. URL: 8.[11] Chemical Waste Management: Combining Compatible Used Organic Solvents. University of Louisville. URL: 9.[3] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPIS. URL: 10.[10] Management of Hazardous Waste Procedure. Yale Environmental Health & Safety. URL: 11.[6] Toxicological Review of Quinoline (CAS No. 91-22-5). EPA. URL:

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